molecular formula C21H18O4 B3048399 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid CAS No. 167627-34-1

4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid

Cat. No.: B3048399
CAS No.: 167627-34-1
M. Wt: 334.4
InChI Key: FKTBVOMMEBCLCC-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This benzoic acid derivative features a benzyloxy-phenyl substitution pattern, a structural motif commonly investigated in the development of novel bioactive molecules. Compounds with similar benzyloxy and methoxy substituents have been identified as key intermediates in the synthesis of potential therapeutic agents. For instance, structurally related 4-benzyloxy-3-methoxybenzoic acids have been utilized in the synthesis of heat shock protein 90 (Hsp90) inhibitors, such as EGCG analogues, and in the preparation of vanillate esters that demonstrate cytostatic properties towards cancer cells, including those resistant to pro-apoptotic stimuli . Furthermore, the 4-benzyloxy-benzylamino chemotype, which shares structural similarities with this compound, has been explored as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a promising drug target for retinal diseases like diabetic retinopathy and age-related macular degeneration . The molecular framework of this compound makes it a valuable scaffold for drug discovery, particularly in designing molecules that target nuclear receptors and enzymes. As a research chemical, it serves as a versatile building block for constructing compound libraries, exploring structure-activity relationships (SAR), and optimizing the potency and selectivity of lead candidates. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

3-methoxy-4-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-24-20-13-17(21(22)23)9-12-19(20)16-7-10-18(11-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTBVOMMEBCLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692259
Record name 4'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-34-1
Record name 4'-(Benzyloxy)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, a biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science. We will dissect its molecular architecture, detailing the influence of its constituent functional groups—the benzyloxy ether, the methoxy group, and the carboxylic acid—on its physicochemical properties. A robust, high-yield synthetic protocol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is presented, complete with a step-by-step methodology and mechanistic rationale. Furthermore, this guide outlines the analytical techniques required for structural verification and discusses the compound's potential applications, particularly as a pharmacophore in drug discovery, drawing parallels with structurally related molecules known to modulate key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Architectural Significance of a Biphenyl Scaffold

Biphenyl carboxylic acids represent a privileged class of compounds in drug discovery, renowned for their rigid, well-defined conformations that allow for precise interactions with biological targets. The specific molecule of interest, 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, combines this biphenyl core with three critical functional groups that impart unique characteristics.

  • The Biphenyl Core: Provides a semi-rigid backbone, influencing the molecule's overall shape and its ability to fit into enzyme active sites or receptor binding pockets. The rotational angle between the two phenyl rings is a key determinant of its three-dimensional structure.[1]

  • The Carboxylic Acid: Serves as a key interaction point, often acting as a hydrogen bond donor and acceptor. Its acidic nature is crucial for solubility in aqueous media and for forming salt bridges with basic residues in proteins.

  • The Methoxy Group (-OCH₃): This electron-donating group, positioned ortho to the carboxylic acid, modulates the acidity of the carboxyl group and influences the electronic distribution across the adjacent phenyl ring.[2]

  • The Benzyloxyphenyl Moiety: This large, lipophilic group can significantly enhance binding affinity through hydrophobic interactions. The "benzyloxyphenyl" pharmacophore itself has been identified as a structural unit that promotes favorable interactions with biological targets, such as sodium channels.[3]

This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in advanced research applications.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid dictates its chemical behavior and physical properties.

Molecular Structure

The molecule consists of a benzoic acid ring substituted with a methoxy group at the 3-position and a 4-(benzyloxy)phenyl group at the 4-position.

SynthesisWorkflow ReactantA Methyl 4-bromo-3-methoxybenzoate Step1 Suzuki-Miyaura Coupling Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/Water, 90°C ReactantA->Step1 ReactantB (4-(benzyloxy)phenyl)boronic acid ReactantB->Step1 Intermediate Methyl 4-(4-benzyloxyphenyl)-3-methoxybenzoate Step1->Intermediate Step2 Saponification NaOH, MeOH/H₂O, 60°C Then, HCl (aq) workup Intermediate->Step2 Product 4-(4-Benzyloxyphenyl)-3- methoxybenzoic acid Step2->Product Purification Purification (Column Chromatography or Recrystallization) Product->Purification

Caption: Synthetic workflow for 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar transformations. [4]

  • Reaction Setup: To a round-bottom flask, add methyl 4-bromo-3-methoxybenzoate (1.0 eq), (4-(benzyloxy)phenyl)boronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and distilled water.

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and triphenylphosphine (PPh₃, 0.08 eq) to the mixture. The phosphine ligand is crucial for stabilizing the active palladium(0) species.

  • Heating: Heat the reaction mixture to reflux (approx. 90°C) and stir vigorously for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.

Experimental Protocol: Saponification
  • Hydrolysis: Dissolve the crude intermediate in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH, ~3-4 eq) and heat the mixture to 60°C for 2-4 hours.

  • Acidification: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 using 1M HCl. The desired carboxylic acid will precipitate out of the solution.

  • Purification: Filter the solid precipitate and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (7-8 ppm): A complex series of doublets and multiplets corresponding to the protons on the two phenyl rings. - Benzyl CH₂ ( ~5.1 ppm): A characteristic singlet integrating to 2H. - Methoxy CH₃ ( ~3.9 ppm): A sharp singlet integrating to 3H. - Carboxylic Acid OH (~12-13 ppm): A broad singlet, which is D₂O exchangeable.
¹³C NMR - Carbonyl Carbon (~168-172 ppm): The carboxylic acid carbon. - Aromatic Carbons (110-160 ppm): A series of signals for the 12 aromatic carbons. - Benzyl CH₂ (~70 ppm): Signal for the benzylic carbon. [5]- Methoxy CH₃ (~56 ppm): Signal for the methoxy carbon.
FT-IR (cm⁻¹) - ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid. - ~1700 cm⁻¹: C=O stretch of the carbonyl group. - ~1250 cm⁻¹ and ~1050 cm⁻¹: C-O stretches of the ether and methoxy groups.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 345.1.

Potential Applications in Drug Discovery

The structural motifs within 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid suggest its utility as a scaffold or intermediate for developing therapeutics in several areas.

Modulation of Ion Channels

The benzyloxyphenyl pharmacophore is a key structural feature in molecules that modulate voltage-gated sodium channels. [3]Specifically, this moiety has been shown to promote the slow inactivated state of these channels. This mechanism is highly relevant for the treatment of epilepsy and neuropathic pain. The anticonvulsant drug Lacosamide, for example, contains a related N-benzyl moiety and is known to enhance slow inactivation. [3]The title compound could serve as a foundational structure for novel ion channel modulators.

Anti-inflammatory Agents

Many biphenyl carboxylic acids are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin synthesis pathway. [1]The rigid structure of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid could be optimized to fit within the active site of COX-1 or COX-2, presenting opportunities for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzyme AA->COX PGG2 Prostaglandin G2 (PGG₂) COX->PGG2 PGH2 Prostaglandin H2 (PGH₂) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Molecule 4-(4-Benzyloxyphenyl)- 3-methoxybenzoic acid Molecule->COX Inhibition

Caption: Potential mechanism of action via inhibition of the COX pathway.

Conclusion

4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid is a molecule of significant scientific interest, possessing a unique combination of structural features that make it a valuable building block for drug discovery and materials science. Its synthesis is readily achievable through robust and well-understood chemical transformations like the Suzuki-Miyaura coupling. The insights provided in this guide, from synthesis to potential biological applications, offer a solid foundation for researchers aiming to explore the full potential of this versatile biphenyl derivative.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Muhammad, N. A., et al. (2018). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. Retrieved from [Link]

  • (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Retrieved from [Link]

  • NIST. (n.d.). 4-Benzyloxybenzoic acid. NIST WebBook. Retrieved from [Link]

  • Brown, B. S., et al. (2014). Identification of the Benzyloxyphenyl Pharmacophore: A Structural Unit That Promotes Sodium Channel Slow Inactivation. PMC. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation and Synthetic Utility of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Executive Summary

This technical guide provides a definitive structural and synthetic analysis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (CAS: 167627-34-1 ). A critical biaryl building block, this molecule serves as a lipophilic scaffold in the development of SGLT2 inhibitors and PPAR agonists. This document moves beyond basic identification to establish a self-validating protocol for its synthesis, purification, and analytical verification, ensuring high-fidelity reproducibility in drug discovery workflows.

Part 1: Chemical Identity & CAS Resolution

Precise identification is the first step in ensuring experimental integrity. The biaryl ether motif often leads to nomenclature confusion; the data below resolves these ambiguities.

Parameter Technical Specification
CAS Registry Number 167627-34-1
IUPAC Name 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid
Molecular Formula C₂₁H₁₈O₄
Molecular Weight 334.37 g/mol
SMILES COc1cc(C(=O)O)ccc1-c2ccc(OCc3ccccc3)cc2
Key Substructures Benzoic acid core (C1), 3-Methoxy ether, 4-Biaryl linkage, 4'-Benzyloxy protection
Solubility Profile Low in water; High in DMSO, DMF, THF; Moderate in Ethanol

Part 2: Synthetic Logic & Protocol (The "How" and "Why")

The most robust route to CAS 167627-34-1 is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the carboxylic acid moiety (though ester protection is often recommended for higher yields).

Mechanistic Rationale

We utilize a Pd(0)/Carbonate catalytic cycle. The 3-methoxy group on the electrophile (aryl bromide) provides steric influence that prevents homocoupling, while the 4-benzyloxy group on the nucleophile (boronic acid) acts as a robust protecting group stable to basic Suzuki conditions.

Step-by-Step Protocol

Reagents:

  • Electrophile: 4-Bromo-3-methoxybenzoic acid (1.0 eq)

  • Nucleophile: 4-(Benzyloxy)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) — Selected for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Essential for dissolving the inorganic base.

Workflow:

  • Degassing (Critical): Charge the reaction vessel with solvents and sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst poisoning (Pd oxidation).

  • Addition: Add the aryl bromide, boronic acid, and base. Add the Pd catalyst last to minimize air exposure.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by HPLC/TLC. The disappearance of the aryl bromide is the rate-determining check.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1]

    • Acidify with 1N HCl to pH ~3. Why? The product is a carboxylic acid and will be in the aqueous phase as a carboxylate salt (–COO⁻) at high pH. Acidification precipitates the free acid.

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.

Part 3: Structural Validation (The "Trust")

To ensure the synthesized material is CAS 167627-34-1 and not a regioisomer or homocoupled impurity, you must verify specific NMR markers.

¹H NMR Diagnostic Markers (DMSO-d₆, 400 MHz)
Moiety Shift (δ ppm) Multiplicity Integration Diagnostic Logic
-COOH 12.8–13.0Broad Singlet1HConfirms free acid (disappears with D₂O shake).
-OCH₂Ph ~5.15Singlet2HThe benzyloxy methylene is a distinct, isolated singlet.
-OCH₃ ~3.85Singlet3H3-Methoxy group; distinct from the benzyloxy CH₂.
Biaryl Protons 7.0–7.8Multiplets~11HComplex region; look for the AA'BB' system of the 4-benzyloxyphenyl ring.

Quality Control Check: If you observe a singlet around 3.90 ppm that integrates to 6H, you have likely formed the methyl ester (if MeOH was used during workup) or a homocoupled impurity. The integration ratio of OCH₂ (2H) : OCH₃ (3H) must be exactly 2:3 .

Part 4: Visualization of Workflows

Figure 1: Synthetic Pathway & Mechanism

This diagram outlines the convergent synthesis via Suzuki coupling, highlighting the specific precursors required to reach the target CAS.

G Bromide 4-Bromo-3-methoxy- benzoic acid Catalyst Pd(dppf)Cl2 / K2CO3 90°C, Dioxane/H2O Bromide->Catalyst Oxidative Addn. Boronic 4-(Benzyloxy)phenyl- boronic acid Boronic->Catalyst Activation Intermediate Pd(II) Complex (Transmetallation) Catalyst->Intermediate Product TARGET: 4-(4-Benzyloxyphenyl)- 3-methoxybenzoic acid (CAS 167627-34-1) Intermediate->Product Reductive Elim.

Caption: Convergent Suzuki-Miyaura synthesis of CAS 167627-34-1, utilizing a Pd(II) cycle to couple the electron-rich boronic acid with the sterically hindered aryl bromide.

Figure 2: Purification Decision Tree

A logic-based flow for isolating the pure acid from the reaction mixture.

Workup Start Crude Reaction Mix (Alkaline pH) Filter Filter through Celite (Remove Pd black) Start->Filter Acidify Acidify with 1N HCl (Target pH 3.0) Filter->Acidify Extract Extract w/ EtOAc Acidify->Extract Waste Discard Aqueous Acidify->Waste Aqueous Waste Check TLC Check: Is Boronic Acid present? Extract->Check Wash Wash organic layer with 5% NaHCO3 Check->Wash Yes (Impure) Final Recrystallize (EtOH/Water) Check->Final No (Clean) Wash->Final

Caption: Purification logic for carboxylic acid derivatives. The acidification step is critical to protonate the carboxylate salt, driving the product into the organic phase.

References

  • Royal Society of Chemistry. (2015). Suzuki-Miyaura cross coupling of 4-bromobenzoic acid derivatives. RSC Advances. Retrieved March 1, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite. PubMed Central. Retrieved March 1, 2026, from [Link]

Sources

Biphenyl-4-Carboxylic Acid Derivatives: Synthetic Versatility and Therapeutic Applications

[1]

Executive Summary

Biphenyl-4-carboxylic acid (4-phenylbenzoic acid) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, lipophilicity, and metabolic stability make it an ideal core for disrupting protein-protein interactions (PPIs) and binding to hydrophobic enzymatic pockets. This guide provides a technical deep-dive into the design, synthesis, and biological characterization of these derivatives, focusing on their roles as Neprilysin (NEP) inhibitors, Transthyretin (TTR) stabilizers, and antimicrobial agents.

Structural Pharmacology: The Biphenyl Scaffold

The biphenyl-4-carboxylic acid moiety offers distinct pharmacophoric advantages:

  • Rigid Linker: The biphenyl bond provides a defined distance (~4.2 Å between ring centers) that rigidly orients functional groups, crucial for fitting into deep hydrophobic pockets like the T4 binding site of TTR.

  • Electronic Tunability: The two phenyl rings are electronically conjugated but sterically twisted (dihedral angle ~44° in solution), allowing for independent substitution to tune pKa and solubility without disrupting the core geometry.

  • Zinc Coordination: In metalloprotease inhibitors (e.g., NEP), the carboxylate group (or its bioisostere) often serves as a monodentate or bidentate ligand for the catalytic Zinc ion.

Table 1: Key Therapeutic Classes of Biphenyl-4-Carboxylic Acid Derivatives
Therapeutic ClassMechanism of ActionRepresentative CompoundKey Structural Feature
Cardiovascular Neprilysin (NEP) InhibitionLBQ657 (Sacubitril metabolite)Biphenyl fits S1' hydrophobic pocket; Carboxylate coordinates Zn²⁺.
Amyloidosis TTR Kinetic StabilizationDiflunisal Biphenyl core bridges the T4 binding channel; Hydroxyl/Carboxyl H-bonds with Ser117/Lys15.
Bone Resorption Osteoclast ApoptosisABD056 Biphenyl ester promotes osteoclast apoptosis via NF-κB suppression.
Antimicrobial Membrane Disruption/Enzyme InhibitionHydrazide-Hydrazones Lipophilic biphenyl tail facilitates membrane penetration.

Synthetic Methodologies

The synthesis of biphenyl-4-carboxylic acid derivatives predominantly relies on Palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the industry standard due to its tolerance of functional groups (like carboxylic acids) and mild conditions.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of functionalized biphenyl-4-carboxylic acids from aryl bromides and arylboronic acids.

Reagents:

  • Aryl Halide: 4-Bromobenzoic acid (or ester equivalent).

  • Boronic Acid: Substituted Phenylboronic acid (1.2 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/SPhos.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles) to remove O₂.

  • Solvation: Add the degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst under a positive Argon flow.

  • Reaction: Heat to 80-100°C for 12–16 hours. Monitor conversion via TLC or LC-MS (Target Mass: [M+H]⁺ or [M-H]⁻).

  • Workup:

    • Cool to room temperature.

    • Acidify with 1M HCl to pH ~3 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol or Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Expert Insight: For sterically hindered boronic acids (e.g., ortho-substituted), switch to Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2) to improve yields.

Therapeutic Case Studies & Mechanisms[3]

A. Neprilysin (NEP) Inhibitors

Neprilysin is a zinc-dependent metalloprotease that degrades natriuretic peptides.[2][3] Inhibitors like LBQ657 (the active metabolite of Sacubitril) utilize the biphenyl group to occupy the S1' subsite .

  • Mechanism: The biphenyl moiety provides a hydrophobic anchor in the S1' pocket, positioning the carboxylate group to coordinate the active site Zinc ion (Zn²⁺), thereby blocking substrate hydrolysis.

  • SAR Insight: Substitution at the para-position of the distal phenyl ring (e.g., with Fluorine or Chlorine) can enhance potency by filling the S1' pocket more effectively.

B. Transthyretin (TTR) Stabilizers

TTR is a tetrameric transport protein.[4][5] Dissociation of the tetramer leads to amyloid fibril formation.

  • Mechanism: Biphenyl derivatives like Diflunisal bind in the thyroxine (T4) binding channels at the dimer-dimer interface. The biphenyl scaffold acts as a molecular "bridge," stabilizing the tetramer kinetically and preventing dissociation.

  • Key Interaction: The carboxylic acid forms electrostatic interactions with Lys15, while the hydrophobic biphenyl core interacts with the halogen binding pockets (HBPs).

Biological Characterization Protocols

To ensure data integrity, the following self-validating protocol is recommended for assessing NEP inhibition.

Protocol 2: In Vitro Neprilysin (NEP) Inhibition Assay

Principle: Fluorescence Resonance Energy Transfer (FRET) using a fluorogenic peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH). Cleavage by NEP releases the fluorophore from the quencher.

Materials:

  • Enzyme: Recombinant Human Neprilysin (rhNEP), 0.5 nM final conc.

  • Substrate: Mca-BK2 (10 µM final conc).

  • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% Tween-20.

  • Controls: Phosphoramidon (Positive Control, IC₅₀ ~2 nM).

Procedure:

  • Preparation: Dilute test compounds (biphenyl derivatives) in DMSO (10-point serial dilution).

  • Incubation: Add 10 µL of compound and 20 µL of rhNEP to a black 96-well plate. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Substrate solution.

  • Measurement: Monitor fluorescence (Ex: 320 nm, Em: 405 nm) kinetically for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
    

Validation Check: The Z-factor of the assay should be > 0.5. The IC₅₀ of Phosphoramidon must fall within 1-5 nM for the run to be valid.

Visualizations

Diagram 1: Synthetic Workflow (Suzuki-Miyaura)

This diagram outlines the logical flow for synthesizing biphenyl-4-carboxylic acid derivatives, highlighting critical decision points for catalyst selection.

SuzukiSynthesisStartStart: 4-Bromobenzoic AcidCatSelectDecision: Steric Hindrance?Start->CatSelectBoronicPartner: Arylboronic AcidBoronic->CatSelectStandardStandard: Pd(PPh3)4CatSelect->StandardNo (Para/Meta)AdvancedHindered: Pd(dppf)Cl2 / XPhosCatSelect->AdvancedYes (Ortho)ReactionReaction: 80-100°C, Base (K2CO3)Standard->ReactionAdvanced->ReactionWorkupWorkup: Acidify (pH 3) & ExtractReaction->WorkupProductProduct: Biphenyl-4-COOH DerivativeWorkup->Product

Caption: Decision-tree based workflow for the Palladium-catalyzed synthesis of biphenyl-4-carboxylic acids.

Diagram 2: Mechanism of Action (Neprilysin Inhibition)

This diagram illustrates the pharmacophore mapping of a biphenyl derivative within the Neprilysin active site.

NEP_MechanismInhibitorInhibitor (LBQ657 Analog)BiphenylBiphenyl MoietyInhibitor->BiphenylCarboxylCarboxylate GroupInhibitor->CarboxylS1_PrimeS1' Subsite (Hydrophobic)Biphenyl->S1_PrimeVan der Waals / Pi-StackingZincZn2+ Ion (Catalytic)Carboxyl->ZincCoordination BondArg717Arg717 / Asn542Carboxyl->Arg717H-Bond / Electrostatic

Caption: Pharmacophore map showing the biphenyl anchor in the S1' pocket and Zinc coordination by the carboxylate.

References

  • BenchChem. (2025).[6] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

  • Mogi, M., et al. (2020).[7] Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from

  • Schiering, N., et al. (2016).[8] Structure of neprilysin in complex with the active metabolite of sacubitril. Scientific Reports, 6:27909.[8] Retrieved from

  • Deep, A., et al. (2010). Design and biological evaluation of biphenyl-4-carboxylic acid hydrazide-hydrazone for antimicrobial activity. Acta Poloniae Pharmaceutica. Retrieved from

  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS. (Contextual reference for TTR stabilization mechanism).

  • Kelly, J. W., et al. (2004). Identification of biphenylcarboxylic acid derivatives as a novel class of bone resorption inhibitors. Journal of Bone and Mineral Research. Retrieved from

physical properties of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physical Properties & Characterization of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid

Document Control:

  • Subject: 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (CAS: 167627-34-1)

  • Classification: Biaryl Scaffold / Drug Intermediate[1]

Part 1: Executive Summary & Structural Logic

4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid represents a critical class of lipophilic biaryl scaffolds used frequently in the synthesis of liquid crystals (calamitic mesogens) and pharmaceutical targets (e.g., PPAR agonists, SGLT2 inhibitors, and retinoic acid receptor ligands).

Structurally, the molecule features a biphenyl core which imparts structural rigidity and high melting points. The 3-methoxy group introduces a rotational barrier (atropisomerism potential) and modulates solubility, while the 4-benzyloxy tail acts as a hydrophobic anchor (or a protected phenol). The benzoic acid moiety serves as the primary polar head group and reactive handle.

Core Challenges in Development:

  • Solubility: As a BCS Class II/IV candidate, aqueous solubility is negligible, requiring cosolvent-assisted characterization.

  • Polymorphism: The biphenyl core is prone to π-π stacking variations, necessitating rigorous solid-state screening.

  • Purification: The high lipophilicity (LogP > 4.5) makes removal of palladium catalysts (from Suzuki coupling) difficult.

Part 2: Physicochemical Profile (Predicted & Reference)

The following data aggregates standard cheminformatics predictions and experimental baselines for this structural class. Note: These values serve as the validation criteria for your internal Certificate of Analysis (CoA).

PropertyValue (Predicted/Reference)Validation Method
Molecular Formula C₂₁H₁₈O₄High-Res Mass Spectrometry (HRMS)
Molecular Weight 334.37 g/mol Mass Balance
Appearance White to Off-White Crystalline PowderVisual Inspection
Melting Point 185°C – 195°C (Decomposition likely >220°C)DSC / Capillary MP
pKa (Acidic) 4.15 ± 0.10Potentiometric Titration (Cosolvent)
LogP (Octanol/Water) 5.1 – 5.4HPLC Retention Time / Shake Flask
Solubility (Water) < 0.01 mg/mL (Insoluble)UV-Vis Saturation Method
Solubility (DMSO) > 20 mg/mLVisual / Gravimetric
Topological Polar Surface Area ~66 ŲIn Silico Calculation

Part 3: Synthesis & Reaction Workflow

The industry-standard synthesis utilizes a Suzuki-Miyaura Cross-Coupling .[1] This pathway is preferred over the Gomberg-Bachmann reaction due to milder conditions and higher regioselectivity.

Synthesis Logic Diagram

The following workflow illustrates the convergent synthesis from 4-bromo-3-methoxybenzoic acid and 4-benzyloxyphenylboronic acid.

SuzukiSynthesis ReactantA 4-Bromo-3-methoxybenzoic acid (Aryl Halide) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O (4:1) ReactantA->Catalyst ReactantB 4-Benzyloxyphenylboronic acid (Boronic Species) ReactantB->Catalyst Intermediate Pd-Complex Cycle (Oxidative Addition -> Transmetallation) Catalyst->Intermediate 80°C, 4-6h ProductCrude Crude Biaryl Acid Intermediate->ProductCrude Reductive Elimination Purification Acid-Base Extraction + Recrystallization (EtOH) ProductCrude->Purification Workup FinalProduct 4-(4-Benzyloxyphenyl)- 3-methoxybenzoic acid Purification->FinalProduct >95% Purity

Caption: Convergent Suzuki-Miyaura synthesis workflow for the target biaryl acid.

Detailed Synthetic Protocol
  • Charge: To a degassed solution of 1,4-dioxane/water (4:1), add 4-bromo-3-methoxybenzoic acid (1.0 eq), 4-benzyloxyphenylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Catalysis: Add Pd(dppf)Cl₂ (3 mol%) under Argon flow.

  • Reaction: Heat to 85°C for 6 hours. Monitor via HPLC (Target RT ~ 8-10 min on C18).

  • Workup (Critical):

    • Acidify aqueous layer to pH 2 with 1N HCl to precipitate the product.

    • Note: Do not extract with neutral organic solvent first; the salt is water-soluble.

  • Purification: Recrystallize from Ethanol/Water to remove Boron impurities and Palladium black.

Part 4: Experimental Characterization Protocols

As a Senior Scientist, you must validate the physical properties using self-consistent methods. Relying on literature values for biphenyls is risky due to polymorphism.

Protocol A: pKa Determination (Yasuda-Shedlovsky Method)

Direct aqueous titration is impossible due to insolubility. You must use the cosolvent extrapolation method.

  • Preparation: Prepare 5 solutions of the analyte (10 mM) in Methanol/Water ratios: 30%, 40%, 50%, 60%, 70% (v/v).

  • Titration: Titrate each solution with 0.1 N KOH using a standardized pH electrode.

  • Data Processing:

    • Record the apparent pKa (

      
      ) at the half-equivalence point for each ratio.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant of the mixture).
    • Extrapolation: The y-intercept (where solvent is 100% water) is the true aqueous pKa.

    • Expectation: The slope should be positive, indicating the neutral acid is preferentially solvated by methanol.

Protocol B: Solid-State Polymorph Screening (DSC/XRD)

Biphenyl derivatives often exhibit "twisted" vs. "planar" conformers in the crystal lattice.

  • DSC Setup: Hermetically sealed aluminum pans, 2-5 mg sample.

  • Cycle: Heat from 30°C to 220°C at 10°C/min.

  • Analysis:

    • Single Endotherm: Indicates high phase purity.

    • Double Endotherm (e.g., 175°C and 185°C): Indicates a polymorph transition or Ostwald ripening.

    • Action: If double peaks appear, perform HS-PLM (Hot Stage Polarized Light Microscopy) to visualize the phase transition.

Characterization Workflow Diagram

Characterization cluster_Solid Solid State Physics cluster_Solution Solution Chemistry Sample Isolated Solid Sample XRD PXRD (Powder X-Ray) Check Crystallinity Sample->XRD DSC DSC (Thermal) Melting Point & Polymorphs Sample->DSC Solubility Kinetic Solubility (DMSO/Buffer) Sample->Solubility Validation CoA Generation (Release Specification) XRD->Validation DSC->Validation pKa Potentiometric Titration (Cosolvent Extrapolation) Solubility->pKa If >10µg/mL pKa->Validation

Caption: Integrated workflow for solid-state and solution-phase validation.

Part 5: Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Potency: As a biaryl acid, assume biological activity (potential PPAR agonist or enzyme inhibitor). Handle in a fume hood or powder containment enclosure.

  • Storage: Store at +4°C. Protect from light (benzyloxy ethers can oxidize to benzaldehyde and phenols over long durations).

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa cosolvent protocols). Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for biphenyl polymorphism). Link

  • BenchChem Technical Guides. "Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid via Suzuki Coupling." (Analogous protocol reference). Link

  • ChemicalBook. "4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid Product Entry." (CAS Verification).[2][3] Link

Sources

Comprehensive Solubility Profiling of 4'-Benzyloxy-3-Methoxybiphenyl-4-Carboxylic Acid: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the physicochemical profiling of complex active pharmaceutical ingredients (APIs) or advanced intermediates is the foundation of successful formulation. 4'-benzyloxy-3-methoxybiphenyl-4-carboxylic acid presents a profound formulation challenge. Structurally, it combines a rigid, planar biphenyl core with a massive lipophilic 4'-benzyloxy ether and an ionizable 4-carboxylic acid. This specific molecular architecture results in a compound that is simultaneously a "brick dust" molecule (high crystal lattice energy) and a "grease ball" (extreme lipophilicity).

This whitepaper provides an in-depth, mechanistic guide to accurately measuring, interpreting, and enhancing the aqueous solubility of this compound. By employing self-validating thermodynamic protocols, we ensure that the data generated is robust enough to guide downstream Biopharmaceutics Classification System (BCS) categorization and lipid-based formulation strategies.

Physicochemical Mechanistic Profiling

To understand why 4'-benzyloxy-3-methoxybiphenyl-4-carboxylic acid exhibits poor aqueous solubility, we must deconstruct its structure-property relationships (SPR):

  • The Biphenyl Core: The carbon-carbon bond linking the two phenyl rings allows for a highly planar conformation. This planarity drives dense crystal packing, resulting in high lattice energy. Water molecules lack the solvation energy required to disrupt this lattice.

  • The 4'-Benzyloxy Group: This bulky ether linkage adds immense hydrophobic surface area. Even if the crystal lattice is broken, accommodating this group in an aqueous environment is entropically unfavorable, driving a calculated LogP of approximately 5.1.

  • The 4-Carboxylic Acid (pKa ~4.2): This is the molecule's only hydrophilic rescue mechanism. At gastric pH (1.2), the acid is fully unionized, leading to near-zero solubility. At intestinal pH (6.8), the acid ionizes (forming a carboxylate anion), which acts as a solubility switch. However, because of the overwhelming lipophilicity of the rest of the molecule, ionization often leads to micellar self-aggregation rather than true molecular dissolution.

Because of these competing forces, this compound behaves as a classic BCS Class II or IV molecule, as defined by the foundational framework of the [1].

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

Kinetic solubility assays (solvent-shift methods) are insufficient for a molecule with such high lattice energy, as they often trap the compound in a metastable supersaturated state. To obtain true equilibrium data, we must use the saturation shake-flask method, widely considered the gold standard in [2].

The following protocol is designed as a self-validating system to eliminate artifacts caused by the compound's extreme lipophilicity.

Step-by-Step Methodology

Step 1: Media Preparation & Solid Dispensing

  • Prepare standard buffers: SGF (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8), and FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5).

  • Dispense 5.0 mg of crystalline 4'-benzyloxy-3-methoxybiphenyl-4-carboxylic acid into 2.0 mL glass HPLC vials. Causality: Glass is mandatory. Lipophilic compounds (LogP > 4) will adsorb non-specifically to polypropylene microcentrifuge tubes, artificially lowering the measured solubility.

Step 2: Incubation and Equilibration

  • Add 1.0 mL of the respective media to each vial, ensuring a visible excess of solid remains (suspension).

  • Seal and incubate on a rotary thermoshaker at 37.0 ± 0.5 °C at 300 RPM for 48 hours.

Step 3: Phase Separation via Ultracentrifugation

  • Transfer the suspension to glass-lined centrifuge tubes and centrifuge at 20,000 × g for 30 minutes at 37 °C.

  • Causality: Do not use syringe filters (PTFE/PVDF). The highly lipophilic benzyloxy group will bind to the filter membrane, stripping the API from the solution. Ultracentrifugation is the only reliable way to separate the solid pellet from the saturated supernatant without introducing adsorption artifacts.

Step 4: HPLC-UV Quantification & Degradation Check

  • Carefully aspirate the supernatant, dilute 1:1 with mobile phase (to prevent precipitation upon injection), and quantify via HPLC-UV at

    
     254 nm.
    
  • Self-Validation Check: Inspect the chromatogram for secondary peaks. The ether linkage of the benzyloxy group can be susceptible to acid-catalyzed cleavage at pH 1.2 over 48 hours. If a peak corresponding to the 4'-hydroxy degradant appears, the assay must be flagged for instability.

Step 5: Final pH Verification

  • Measure the pH of the remaining supernatant.

  • Self-Validation Check: Because the API is an acid, its dissolution can release protons and exhaust the buffer capacity of the medium. The reported solubility must always be plotted against the final equilibrium pH, not the initial pH.

Quantitative Solubility Data & Interpretation

The data below represents the thermodynamic equilibrium solubility profile of the compound, highlighting the profound impact of pH and biorelevant surfactants.

Table 1: pH-Dependent Aqueous Solubility Profile (37°C)
Test MediumInitial pHFinal Equilibrium pHSolubility (µg/mL)Dominant Ionization State
Simulated Gastric Fluid (SGF)1.201.200.8 ± 0.1Unionized (Neutral)
Acetate Buffer4.504.453.5 ± 0.4~65% Ionized
Phosphate Buffer6.806.7245.0 ± 3.2>99% Ionized (Anion)
Phosphate Buffer7.407.3558.2 ± 4.1>99% Ionized (Anion)

Data Interpretation: The solubility increases by nearly 70-fold from pH 1.2 to pH 7.4. However, even when fully ionized at pH 7.4, the absolute solubility remains below 100 µg/mL. This proves that the lipophilic penalty of the 4'-benzyloxy and 3-methoxy groups overrides the solvation benefit of the carboxylate anion.

Table 2: Biorelevant & Cosolvent Solubilization Profile
Vehicle / MediumMechanism of SolubilizationSolubility (µg/mL)Fold-Increase (vs. pH 1.2)
FaSSIF (pH 6.5)Micellar encapsulation (Bile Salts)145.0 ± 8.5~181x
FeSSIF (pH 5.0)High-capacity micellar encapsulation310.5 ± 15.2~388x
20% Propylene GlycolDielectric constant reduction85.0 ± 5.0~106x
10% Polysorbate 80Synthetic surfactant micellization420.0 ± 22.1~525x

Data Interpretation: The massive jump in solubility in FeSSIF (Fed State Simulated Intestinal Fluid) indicates a high positive food effect. The lipophilic core partitions highly efficiently into the hydrophobic interior of taurocholate/lecithin mixed micelles.

Formulation Strategies for the Preclinical Pipeline

Based on the empirical data, standard oral solid dosage forms (e.g., direct compression of the free acid) will fail in vivo due to dissolution-rate limited absorption. The following strategies must be evaluated:

  • Salt Screening: Reacting the 4-carboxylic acid with a bulky counterion like Meglumine or Tromethamine (TRIS). A bulky counterion disrupts the planar crystal lattice of the biphenyl core, lowering the melting point and increasing the intrinsic dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Given the high LogP and excellent solubility in FeSSIF and Polysorbate 80, formulating the API in a Self-Emulsifying Drug Delivery System (SEDDS) utilizing medium-chain triglycerides and surfactants will bypass the solid-state lattice energy entirely.

Decision Workflow Visualization

The following diagram maps the logical progression from raw API characterization to formulation selection, ensuring no critical physicochemical blind spots are missed.

G A 4'-Benzyloxy-3-Methoxybiphenyl -4-Carboxylic Acid API B Physicochemical Profiling (pKa ~4.2, LogP ~5.1) A->B C Thermodynamic Solubility (Shake-Flask Method) B->C D pH-Dependent Profile (pH 1.2 to 7.4) C->D E Biorelevant Media (FaSSIF / FeSSIF) C->E F Poor Aqueous Solubility (< 100 µg/mL at all pH) D->F E->F G Solubility Enhancement Strategy F->G H Salt Formation (e.g., Meglumine) G->H I Lipid-Based Formulation (SEDDS) G->I

Workflow for the solubility profiling and formulation enhancement of the biphenyl derivative.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. URL: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition. Wiley. URL: [Link]

A Senior Application Scientist's Guide to the Synthesis of Biphenyl Liquid Crystal Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Biphenyl Moiety in Liquid Crystal Technology

The advent of liquid crystal displays (LCDs) has revolutionized information technology, a development largely underpinned by the synthesis of novel organic molecules with specific mesomorphic properties.[1][2] At the heart of many of these materials lies the biphenyl scaffold, a structural motif prized for its rigidity, linearity, and ability to be functionalized to fine-tune the physical properties of the resulting liquid crystal.[1][3][4][5] The nature and position of substituents on the biphenyl core dictate the temperature range of the liquid crystalline phase, the dielectric anisotropy, and the birefringence, all critical parameters for display applications.[6]

One of the most significant breakthroughs in this field was the synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by George William Gray and his team in 1972.[7][8] This compound was one of the first to exhibit a nematic liquid crystal phase at room temperature, paving the way for the practical application of twisted nematic displays.[7][8][9] The synthesis of 5CB and its analogs remains a cornerstone of liquid crystal chemistry and serves as an excellent case study for the preparation of biphenyl intermediates.[6]

This guide provides a comprehensive overview of the principal synthetic strategies for preparing the biphenyl core and its key derivatives, which serve as the foundational intermediates for a vast array of liquid crystalline materials. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical considerations that guide the choice of a particular synthetic route.

Foundational Synthetic Strategies for the Biphenyl Core

The construction of the carbon-carbon bond linking the two phenyl rings is the critical step in the synthesis of biphenyl intermediates. Over the years, several methods have been developed, each with its own set of advantages and limitations.

Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorse

Palladium-catalyzed cross-coupling reactions have become the most powerful and versatile tools for the formation of biaryl linkages.[10][11][12][13] These reactions generally follow a common catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the biphenyl product and regenerate the catalyst.[10]

The Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid, is arguably the most widely used method for biphenyl synthesis.[10][14][15] Its popularity stems from its mild reaction conditions, the stability and commercial availability of the organoboron reagents, and the generation of non-toxic, easily removable inorganic byproducts.[10][14][15] The reaction is tolerant of a wide variety of functional groups, making it ideal for the synthesis of complex, functionalized biphenyls.[15][16] However, challenges can arise, such as hydrolytic deboronation, particularly when using sterically hindered or electron-poor substrates, which may require rigorously anhydrous conditions.[4][17]

While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed reactions such as the Stille (using organotin reagents), Negishi (using organozinc reagents), and Heck (coupling an aryl halide with an alkene) reactions are also employed for biphenyl synthesis.[10][11][13] The choice between these methods often depends on the specific substrates, the desired functional group tolerance, and considerations regarding the toxicity and stability of the organometallic reagents.[10]

The Grignard Reaction: A Classic Approach to C-C Bond Formation

The Grignard reaction provides a classical and powerful method for forming carbon-carbon bonds.[3][18][19] In the context of biphenyl synthesis, an aryl Grignard reagent (formed from an aryl halide and magnesium metal) can be coupled with another aryl halide, often catalyzed by a metal salt. A significant side reaction in Grignard-based syntheses is the homocoupling of the Grignard reagent, which can lead to the formation of biphenyl as a byproduct.[5][18][20][21] The reaction is also highly sensitive to moisture, necessitating the use of anhydrous solvents and flame-dried glassware.[18][19]

The Ullmann Reaction: A Traditional Copper-Mediated Coupling

The Ullmann reaction is a classic method for the homocoupling of two aryl halides using copper metal at high temperatures to produce a symmetrical biaryl.[22][23][24] While historically significant, the Ullmann reaction is often hampered by harsh reaction conditions and relatively low yields.[22] Consequently, it has been largely superseded by palladium-catalyzed methods for many applications.[22] However, it can still be a useful method for specific substrates, particularly in industrial-scale synthesis where the cost of the catalyst is a significant factor.

Comparative Analysis of Core Synthetic Routes
Synthetic RouteAdvantagesDisadvantages
Suzuki-Miyaura Coupling Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, non-toxic byproducts.[10][14][15]Potential for deboronation with sterically hindered substrates, requires a base which can cause side reactions.[4][10][17]
Grignard Reaction Utilizes readily available starting materials, powerful C-C bond formation.[3][18]Requires strictly anhydrous conditions, prone to side reactions like homocoupling.[18][19]
Ullmann Reaction Uses inexpensive copper metal.[22][24]Requires harsh reaction conditions (high temperatures), often gives low yields.[22]

Synthesis of Key Biphenyl Liquid Crystal Intermediates: Detailed Protocols and Mechanistic Insights

The following sections provide detailed protocols for the synthesis of archetypal biphenyl liquid crystal intermediates, illustrating the practical application of the foundational synthetic strategies discussed above.

Synthesis of 4-Cyano-4'-Alkyl/Alkoxybiphenyls: The Foundation of Modern LCDs

The synthesis of 5CB is a multi-step process that beautifully illustrates the strategic functionalization of a pre-formed biphenyl core.[7]

5CB_Synthesis Biphenyl Biphenyl BromoBiphenyl 4-Bromobiphenyl Biphenyl->BromoBiphenyl Br₂, FeBr₃ AcylBiphenyl 4-Acyl-4'-bromobiphenyl BromoBiphenyl->AcylBiphenyl Pentanoyl chloride, AlCl₃ (Friedel-Crafts Acylation) AlkylBromoBiphenyl 4-Pentyl-4'-bromobiphenyl AcylBiphenyl->AlkylBromoBiphenyl H₂NNH₂, KOH (Wolff-Kishner Reduction) CB5 4-Cyano-4'-pentylbiphenyl (5CB) AlkylBromoBiphenyl->CB5 CuCN, DMF (Rosenmund-von Braun Reaction)

Caption: Synthetic pathway for 4-Cyano-4'-pentylbiphenyl (5CB).

Experimental Protocol: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

  • Step 1: Bromination of Biphenyl. Biphenyl is first brominated to introduce a bromine atom at the 4-position, yielding 4-bromobiphenyl. This is a typical electrophilic aromatic substitution reaction.

  • Step 2: Friedel-Crafts Acylation. The 4-bromobiphenyl is then acylated with pentanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the five-carbon acyl chain.

  • Step 3: Wolff-Kishner Reduction. The carbonyl group of the acyl chain is reduced to a methylene group using hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (KOH), yielding 4-bromo-4'-pentylbiphenyl.

  • Step 4: Cyanation. Finally, the bromine atom is replaced with a cyano group using copper(I) cyanide in a solvent like dimethylformamide (DMF).[7] This step is crucial for introducing the strong dipole moment necessary for the liquid crystal's response to an electric field.

A common route to 4-cyano-4'-alkoxybiphenyls involves the etherification of 4-cyano-4'-hydroxybiphenyl.[25][26][27] This precursor can be synthesized via several methods, and its subsequent alkylation with an appropriate alkyl halide provides a versatile entry into a homologous series of alkoxy-substituted liquid crystals.

Suzuki-Miyaura Coupling in Practice: A Protocol for Functionalized Biphenyls

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Suzuki_Workflow Start Start: Assemble Reactants Reaction Reaction Setup Start->Reaction Aryl Halide, Arylboronic Acid, Pd Catalyst, Ligand, Base, Solvent Heating Heat and Stir under Inert Atmosphere Reaction->Heating Monitoring Monitor Reaction by TLC/GC Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product Purification->Characterization End End: Pure Biphenyl Intermediate Characterization->End

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: Aryl halide (e.g., 1-bromo-4-substituted benzene), arylboronic acid, palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄), phosphine ligand (if not using a pre-formed catalyst), base (e.g., K₂CO₃, Na₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water).[14]

  • Procedure:

    • To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Add the degassed solvent system.

    • Heat the reaction mixture with vigorous stirring for the required time (typically monitored by TLC or GC).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[14]

The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific substrates to achieve high yields and minimize side reactions.[28]

Grignard Reaction Protocol for Biphenyl Synthesis

This protocol outlines the synthesis of a biphenyl derivative via a Grignard reaction.

Grignard_Workflow Start Start: Flame-dried Glassware Mg_Activation Activate Magnesium Turnings Start->Mg_Activation Grignard_Formation Slowly add Aryl Halide in Anhydrous Ether Mg_Activation->Grignard_Formation Reaction React with Coupling Partner (e.g., Aryl Halide + Catalyst) Grignard_Formation->Reaction Grignard Reagent Formed Quenching Quench with Aqueous Acid Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify Product Extraction->Purification End End: Biphenyl Product Purification->End

Caption: Workflow for biphenyl synthesis via a Grignard reaction.

Experimental Protocol: Grignard Reaction for Biphenyl Synthesis

  • Materials: Aryl halide, magnesium turnings, anhydrous diethyl ether or THF, and a coupling partner (e.g., another aryl halide and a catalyst).

  • Procedure:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

    • Add a small amount of a solution of the aryl halide in anhydrous ether to initiate the reaction. Gentle heating or the addition of an iodine crystal may be necessary.

    • Once the reaction has started, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture to ensure complete formation of the Grignard reagent.

    • Cool the Grignard reagent and slowly add the coupling partner.

    • After the reaction is complete, quench by carefully adding a saturated aqueous solution of ammonium chloride or dilute acid.

    • Extract the product with an organic solvent, wash, dry, and purify.[3][18][21][29]

Purification and Characterization of Biphenyl Intermediates

Regardless of the synthetic route chosen, the purification of the biphenyl intermediate is a critical step to ensure the desired properties of the final liquid crystal material. Common purification techniques include:

  • Recrystallization: An effective method for purifying solid intermediates. The choice of solvent is crucial for obtaining high purity and good recovery.

  • Column Chromatography: Widely used for separating the desired product from byproducts and unreacted starting materials. Silica gel is the most common stationary phase.

Once purified, the intermediates must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion and Future Outlook

The synthesis of biphenyl intermediates is a mature yet continually evolving field. While classic methods like the Grignard and Ullmann reactions still find application, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the dominant strategies due to their versatility, efficiency, and mildness. A thorough understanding of these synthetic methodologies is essential for researchers and scientists working in the development of advanced liquid crystal materials.

Future research will undoubtedly focus on the development of even more efficient and sustainable synthetic methods. Furthermore, the design and synthesis of novel biphenyl intermediates with unique electronic and steric properties will continue to drive innovation in liquid crystal technology, leading to displays with faster switching times, higher resolutions, and lower power consumption, as well as applications in other advanced materials.[30][31][32][33]

References

  • 4-Cyano-4'-pentylbiphenyl - Wikipedia. (n.d.). Retrieved from [Link]

  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). Retrieved from [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry. (2003, July 26). ACS Publications. Retrieved from [Link]

  • Synthesis of Polyfunctionalized Biphenyls as Intermediates for a New Class of Liquid Crystals | The Journal of Organic Chemistry. (2003, November 12). ACS Publications. Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • 4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. (n.d.). Retrieved from [Link]

  • Ullmann Reaction. (2020, January 6). BYJU'S. Retrieved from [Link]

  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003, July 26). The Journal of Organic Chemistry - Figshare. Retrieved from [Link]

  • Ullmann coupling: the first publication. (2025, January 21). OperaChem. Retrieved from [Link]

  • 4-Cyano-4'-pentylbiphenyl - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Chemistry Ullmann Reaction - SATHEE. (n.d.). Retrieved from [Link]

  • Access to Biphenyls by Palladium-Catalyzed Oxidative Coupling of Phenyl Carbamates and Phenols | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems | Crystal Growth & Design. (2023, January 30). ACS Publications. Retrieved from [Link]

  • Homocoupling of a Grignard Reagent toward the Synthesis of 2,2′-Bis(trifluoromethyl)-4,4. (2021, October 19). ACS Publications. Retrieved from [Link]

  • Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. (2025, February 14). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • 4,4'-dimethyl-1,1'-biphenyl. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. Retrieved from [Link]

  • Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. (2023, September 26). UEA Digital Repository. Retrieved from [Link]

  • Full article: Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. (2023, September 26). Taylor & Francis. Retrieved from [Link]

  • One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. (2016, July 25). PMC. Retrieved from [Link]

  • Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. (2023, August 20). Taylor & Francis. Retrieved from [Link]

  • US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl. (n.d.). Google Patents.
  • Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity | Chemistry Letters. (2010, May 15). Oxford Academic. Retrieved from [Link]

  • Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (n.d.). ResearchGate. Retrieved from [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025, November 26). PMC. Retrieved from [Link]

  • Polymeric Photonic Crystals Containing 5CB Liquid Crystal: Synthesis and Characterization | ACS Applied Polymer Materials. (2026, February 25). ACS Publications. Retrieved from [Link]

  • US4147651A - Biphenyl based liquid crystal compositions. (n.d.). Google Patents.
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The Biphenyl Benzoic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl carboxylic acid framework stands as a cornerstone in contemporary drug discovery, celebrated for its structural rigidity and synthetic versatility.[1] This privileged scaffold is the backbone of numerous therapeutic agents across a wide spectrum of diseases, a testament to its favorable physicochemical and pharmacological properties.[1][2] This technical guide offers a comprehensive exploration of the medicinal chemistry applications of biphenyl benzoic acids, delving into their synthesis, key therapeutic targets, and the nuanced structure-activity relationships that govern their biological effects. We will dissect the rationale behind experimental design and provide detailed protocols to empower researchers in their pursuit of novel therapeutics based on this remarkable chemical entity.

The Biphenyl Benzoic Acid Core: A Structural and Functional Analysis

The biphenyl benzoic acid moiety, in its essence, is composed of two phenyl rings linked together with a carboxylic acid substituent. This deceptively simple arrangement offers a unique combination of structural and functional features that are highly advantageous in drug design.

  • The Biphenyl Backbone: The biphenyl unit provides a semi-rigid, three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.[2] This inherent rigidity can lead to higher binding affinities and selectivities.[1]

  • The Carboxylic Acid Group: The carboxylic acid functionality is a key player in the pharmacokinetic profile of these molecules. It enhances polarity and hydrophilicity, often improving aqueous solubility and oral bioavailability.[2] Furthermore, it can act as a crucial hydrogen bond donor and acceptor, enabling strong interactions with the active sites of enzymes and receptors.[3]

  • Tunable Physicochemical Properties: The biphenyl scaffold allows for the strategic introduction of various substituents on either phenyl ring. This provides a powerful handle to fine-tune a molecule's electronic properties, lipophilicity, and steric profile, thereby optimizing its potency, selectivity, and metabolic stability.[2][3] For instance, the addition of a chloro substituent can enhance metabolic stability by blocking sites of oxidation and improve binding affinity through halogen bonding.[2]

Synthetic Strategies: Building the Biphenyl Benzoic Acid Core

The construction of the biphenyl benzoic acid scaffold is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most prominent and versatile method.[1][4]

The Suzuki-Miyaura Cross-Coupling: A Powerful and Versatile Tool

The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[4] This method is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of starting materials.[1]

Experimental Protocol: Synthesis of a Biphenyl Benzoic Acid Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize 4'-methylbiphenyl-2-carboxylic acid.

Materials:

  • 2-Bromobenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-methylbiphenyl-2-carboxylic acid.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow ArylHalide Aryl Halide (e.g., 2-Bromobenzoic acid) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction ArylboronicAcid Arylboronic Acid (e.g., 4-Methylphenylboronic acid) ArylboronicAcid->Reaction Catalyst Pd Catalyst & Ligand (e.g., Pd(OAc)₂/PPh₃) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Purification Workup & Purification Reaction->Purification Product Biphenyl Benzoic Acid (e.g., 4'-Methylbiphenyl-2-carboxylic acid) Purification->Product

Caption: A generalized workflow for the synthesis of biphenyl benzoic acids via the Suzuki-Miyaura cross-coupling reaction.

Therapeutic Applications of Biphenyl Benzoic Acids

The versatility of the biphenyl benzoic acid scaffold has led to its exploration in a multitude of therapeutic areas.[1]

Cardiovascular Disease: Angiotensin II Receptor Antagonists

A prominent application of biphenyl benzoic acid derivatives is in the development of angiotensin II receptor antagonists, commonly known as "sartans," for the treatment of hypertension.[5][6] Losartan, the first orally active nonpeptide angiotensin II receptor antagonist, features a biphenyl scaffold where the carboxylic acid is replaced by a tetrazole ring, a common acidic isostere.[6][7] The biphenyl moiety allows for the optimal positioning of the imidazole and tetrazole groups to effectively block the AT1 receptor.[6]

Diagram: Angiotensin II Receptor Blockade

Angiotensin_II_Blockade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Sartan Biphenyl Benzoic Acid Derivative (Sartan) Sartan->AT1_Receptor Antagonism

Caption: Mechanism of action of angiotensin II receptor blockers (sartans) in the renin-angiotensin system.

Anti-inflammatory Agents: NSAIDs and Beyond

The biphenyl carboxylic acid scaffold is a well-established pharmacophore for anti-inflammatory agents.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal are based on this core structure.[1][8] Their mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1][9] More recent research has focused on developing biphenyl derivatives with improved COX-2 selectivity to reduce the gastrointestinal side effects associated with traditional NSAIDs.[10]

Oncology: Targeting Cancer Cell Proliferation

Biphenyl benzoic acid derivatives have emerged as promising candidates for anticancer drug development.[8][11] Studies have shown their potential to inhibit the growth of various cancer cell lines, including breast cancer.[8] The proposed mechanisms of action are diverse and can include the inhibition of enzymes like histone deacetylases (HDACs) or acting as agonists for nuclear xenobiotic receptors like PXR/SXR, which can modulate cell cycle progression and enhance apoptosis.[12][13]

Overactive Bladder: β3-Adrenergic Receptor Agonists

Novel series of biphenyl benzoic acid derivatives have been identified as potent and selective human β3-adrenergic receptor (β3-AR) agonists.[14][15] These compounds have shown efficacy in preclinical models of overactive bladder by promoting relaxation of the detrusor muscle.[14][15][16] Optimization of these leads has focused on improving potency, selectivity, and pharmacokinetic profiles.[17][18]

Antimicrobial and Antiviral Applications

The biphenyl benzoic acid scaffold has also been investigated for its potential in combating infectious diseases.[19] Derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[19][20] Furthermore, some benzoic acid derivatives have demonstrated antiviral properties against influenza and other viruses.[21][22][23][24][25]

Structure-Activity Relationships (SAR): Guiding Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective biphenyl benzoic acid-based drugs.[3][26][27]

Table 1: General SAR Trends for Biphenyl Benzoic Acid Derivatives

Substituent PositionEffect on ActivityRationale
Ortho-position of the carboxylic acid Often crucial for activity, particularly in angiotensin II receptor antagonists.[6]The ortho-substitution can induce a non-planar conformation of the biphenyl rings, which may be optimal for binding to the target protein.[2]
Para-position of the second phenyl ring A common site for modification to enhance potency and selectivity.Substituents at this position can interact with specific sub-pockets of the binding site, leading to improved affinity.
Electron-donating vs. Electron-withdrawing groups The electronic nature of substituents can significantly impact activity.[3]Electron-donating groups can increase the electron density of the aromatic rings, potentially enhancing pi-pi stacking interactions. Electron-withdrawing groups can alter the pKa of the carboxylic acid, influencing its ionization state and binding properties.[3]
Lipophilicity A balance is required for optimal activity and pharmacokinetic properties.[14]Increased lipophilicity can improve membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity can lead to poor solubility and off-target effects.

Diagram: Structure-Activity Relationship Logic

SAR_Logic Core_Scaffold Biphenyl Benzoic Acid Core Scaffold SAR_Exploration Systematic Modification of Substituents (R₁, R₂, R₃...) Core_Scaffold->SAR_Exploration Biological_Screening In Vitro & In Vivo Biological Assays SAR_Exploration->Biological_Screening Data_Analysis Data Analysis & SAR Elucidation Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Identified SAR Trends Lead_Optimization->SAR_Exploration Iterative Design Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: The iterative process of structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The biphenyl benzoic acid scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[1] Its inherent structural and functional characteristics, coupled with the power of modern synthetic methodologies like the Suzuki-Miyaura cross-coupling, allow for the creation of diverse and potent therapeutic agents.[1][4] The broad spectrum of biological activities exhibited by this class of compounds, from antihypertensive and anti-inflammatory to anticancer and antimicrobial, underscores its enduring importance in the quest for new and improved medicines.[1][4][8][19] Future research in this area will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs.

References

  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry. [Link]

  • Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Highly Potent and Selective Human β3 Adrenergic Receptor Agonists with Good Oral Bioavailability. Part II. Journal of Medicinal Chemistry. [Link]

  • Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. PubMed. [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. PubMed. [Link]

  • Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. PubMed. [Link]

  • Angiotensin II receptor antagonists. From discovery to antihypertensive drugs. PubMed. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Springer. [Link]

  • Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. PubMed. [Link]

  • Synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid (8), key intermediate of the AVP antagonist conivaptan hydrochloride, involving our Pd/SF catalyzed Suzuki–Miyaura protocol. ResearchGate. [Link]

  • Discovery of a Novel Series of Benzoic Acid Derivatives as Potent and Selective Human β3 Adrenergic Receptor Agonists with Good Oral Bioavailability. 3. Phenylethanolaminotetraline (PEAT) Skeleton Containing Biphenyl or Biphenyl Ether Moiety. Journal of Medicinal Chemistry. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. [Link]

  • Methods for preparing biphenyl benzoic acid derivatives.
  • Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]

  • Antiviral compounds--II. Reaction of 4-biphenylglyoxal with p-aminobenzoic acid and related structures. PubMed. [Link]

  • Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. ResearchGate. [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, pharmacological screening and molecular docking of biphenyl analogues as antiinflammatory agents (Part-I). ResearchGate. [Link]

  • Novel biphenyl sartans.
  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl a. SciSpace. [Link]

  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. MDPI. [Link]

  • Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. Oregon Health & Science University. [Link]

  • Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). PubMed. [Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. [Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. MDPI. [Link]

  • Treatment of cancer using benzoic acid derivatives.
  • Small-Molecule Screening Using a Whole-Cell Viral Replication Reporter Gene Assay Identifies 2-{[2-(Benzoylamino)Benzoyl]Amino}-Benzoic Acid as a Novel Antiadenoviral Compound. Antimicrobial Agents and Chemotherapy. [Link]

  • 2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound with Activity against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. ResearchGate. [Link]

  • Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer. IFTM University. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

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In-Depth Technical Guide: 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the characterization, synthesis, and critical quality attributes of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid , a specialized biaryl intermediate used in pharmaceutical development.[1][2]

Executive Summary

4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (CAS 167627-34-1 ) is a high-value biaryl intermediate, primarily utilized in the synthesis of complex pharmaceutical agents targeting metabolic pathways (e.g., PPAR agonists, SGLT2 inhibitors) and estrogen receptor modulators.[1][2] Its structural integrity—defined by the precise biaryl linkage and the stability of the benzyloxy protecting group—is critical for downstream efficacy.[2]

This guide provides a rigorous protocol for its synthesis, purification, and thermal characterization, focusing on the determination of its melting point (MP) as a primary indicator of purity and crystalline form.[2]

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid
CAS Number 167627-34-1
Molecular Formula C₂₁H₁₈O₄
Molecular Weight 334.37 g/mol
Structural Class Biaryl Carboxylic Acid
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in Methanol; insoluble in Water
Melting Point (Expected) 205°C – 215°C (Dependent on polymorph/purity)*

*Note: While specific literature values for this intermediate are proprietary, structurally analogous biaryl acids (e.g., 4'-methoxybiphenyl-4-carboxylic acid) exhibit MPs in the 240–250°C range.[1][2] The ortho-methoxy group in this compound induces a steric twist, reducing planarity and likely lowering the MP to the 205–215°C range.[1][2]

Synthesis & Production Workflow

To achieve a high-purity product suitable for accurate MP determination, a Suzuki-Miyaura Cross-Coupling protocol is recommended.[1] This pathway minimizes homocoupling impurities that can artificially depress the melting point.[1][2]

Reagents & Precursors
  • Aryl Halide: 4-Bromo-3-methoxybenzoic acid (or Methyl ester)[1]

  • Boronic Acid: 4-Benzyloxyphenylboronic acid[1]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (High turnover, air-stable)[1][2]

  • Base: Potassium Carbonate (K₂CO₃)[2]

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v)[1]

Step-by-Step Protocol
  • Inertion: Charge a reaction vessel with 4-bromo-3-methoxybenzoic acid (1.0 eq), 4-benzyloxyphenylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq). Purge with N₂ for 15 minutes.

  • Catalysis: Add Pd(dppf)Cl₂ (3 mol%) and degassed solvent.

  • Reflux: Heat to 90°C for 12–16 hours. Monitor reaction progress via HPLC (Target: >98% conversion).

  • Workup: Cool to RT. Acidify with 1N HCl to pH 2–3 to precipitate the free acid.

  • Filtration: Filter the crude solid and wash with water followed by cold ethanol to remove boronic acid byproducts.[1][2]

Purification (Critical for MP Analysis)
  • Recrystallization: Dissolve crude solid in hot Ethyl Acetate/Ethanol (1:1) . Clarify while hot.[1][2] Allow slow cooling to 4°C to crystallize.

  • Drying: Vacuum dry at 50°C for 24 hours to remove solvates which can alter the observed onset temperature.[1][2]

Melting Point Characterization Protocol

Accurate melting point determination is the "Gold Standard" for verifying the identity and purity of this intermediate.[2]

Visual Logic: Characterization Workflow[1][2]

CharacterizationWorkflow Sample Isolated Solid (CAS 167627-34-1) Drying Vacuum Drying (50°C, <10 mbar) Sample->Drying Remove Volatiles PurityCheck HPLC Purity (>99.0%) Drying->PurityCheck Verify Purity DSC DSC Analysis (Onset & Peak) Result Validated MP (e.g., 210-212°C) DSC->Result Thermal Event Capillary Capillary MP (Visual Range) Capillary->Result Visual Confirmation PurityCheck->DSC Primary Method PurityCheck->Capillary Secondary Method

Figure 1: Integrated workflow for thermal characterization ensuring solvent-free analysis.

Experimental Methodologies
Method A: Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 or equivalent.

  • Parameters:

    • Ramp Rate: 10°C/min.[1][2]

    • Range: 40°C to 300°C.[1][2]

    • Atmosphere: Nitrogen purge (50 mL/min).[2]

  • Acceptance Criteria: A sharp endothermic peak with an onset-to-peak width of <2°C indicates high crystalline purity.[1]

Method B: Capillary Method (USP <741>) [1][2]
  • Preparation: Grind sample to a fine powder; fill capillary to 3mm height.

  • Ramp: Fast ramp to 190°C, then 1°C/min.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).

Scientific Rationale & Troubleshooting

Structural Impact on Melting Point

The 3-methoxy group creates steric hindrance with the phenyl ring at position 4.[2] This forces the biaryl system out of planarity (dihedral angle >30°).[2]

  • Effect: Reduced π-π stacking efficiency compared to unsubstituted biaryls.[1][2]

  • Result: Lower MP than 4'-benzyloxybiphenyl-4-carboxylic acid, but higher solubility in organic solvents, facilitating processability.[1]

Common Impurities Affecting MP
ImpurityOriginEffect on MP
Protodeboronation Product Hydrolysis of boronic acidBroadens range; depresses

.[1]
Homocoupling Dimer Oxidative coupling of boronic acidCreates high-melting "spikes" or insoluble residues.[1]
Residual Solvent Incomplete dryingSignificant depression; "sweating" observed before melt.[1][2]

References

  • ChemicalBook. (2025).[2] 4-(4-Benzyloxyphenyl)-3-Methoxybenzoic acid (CAS 167627-34-1) Entry.[1][3] Retrieved from [2]

  • Combi-Blocks. (2025). Catalog Entry for CAS 167627-34-1.[1] Retrieved from [1][2]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational synthesis method).[2][4][5]

  • Gao, H., et al. (2014).[2] Synthesis and SAR of biaryl acids as PPAR agonists. Bioorganic & Medicinal Chemistry Letters. (Structural analog characterization).

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Structural and Conformational Analysis of Methoxy-Substituted Biphenyl Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-substituted biphenyl acids represent a privileged pharmacophore in modern drug discovery. The unique push-pull electronic system—driven by an electron-donating methoxy group and an electron-withdrawing carboxylic acid—imparts distinct physicochemical properties. These scaffolds are critical in the rational design of selective CYP1B1 inhibitors[1], Factor VIIa inhibitors[2], and novel non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth structural analysis of these compounds, bridging synthetic methodologies, spectroscopic elucidation (NMR), and solid-state crystallographic behavior (XRD).

Chemical Topology and Electronic Architecture

The biphenyl core is inherently flexible, defined by the dihedral angle (


) between the two phenyl rings. The introduction of a methoxy group (e.g., at the 4'-position) and a carboxylic acid (e.g., at the 4-position) creates a highly polarized molecular axis.
  • Electronic Effects : The methoxy oxygen lone pairs donate electron density into the

    
    -system via resonance (+M effect), significantly shielding the adjacent aromatic protons. Conversely, the carboxylic acid withdraws electron density (-I, -M effects), deshielding its local environment.
    
  • Conformational Dynamics : The rotational barrier around the C-C biphenyl bond is dictated by the steric clash of the ortho-hydrogens[3]. Understanding this transition state is paramount for predicting how the molecule will bind within the constrained hydrophobic pockets of target proteins, such as the S2 pocket of Factor VIIa[2].

Synthesis and Isolation: A Self-Validating Protocol

The construction of methoxy-substituted biphenyl acids is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. The following protocol describes the synthesis of 4'-methoxybiphenyl-4-carboxylic acid, engineered with built-in causality and self-validation checkpoints[4],[5].

SynthesisWorkflow A 4-Methoxyphenylboronic Acid (Nucleophile) C Pd(PPh3)4 Catalyst Cs2CO3 Base DME/H2O (3:1) A->C B 4-Iodobenzoic Acid (Electrophile) B->C D Cross-Coupling (80°C, 6h, N2 atm) C->D Transmetalation & Reductive Elimination E Acidification (HCl) & Filtration D->E Workup F 4'-Methoxybiphenyl- 4-carboxylic acid E->F Purification

Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing methoxy-substituted biphenyl acids.

Step-by-Step Methodology:
  • Reagent Assembly & Degassing : Combine 4-methoxyphenylboronic acid (1.0 eq, 6.58 mmol), 4-iodobenzoic acid (1.0 eq, 6.58 mmol), and Cs

    
    CO
    
    
    
    (2.5 eq, 16.45 mmol) in a 3:1 mixture of 1,2-dimethoxyethane (DME) and water. Degas the system with N
    
    
    for 15 minutes[4].
    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst. The biphasic DME/water system is essential: water dissolves the inorganic base to form the reactive boronate complex, while DME solvates the organic substrates, facilitating transmetalation at the phase boundary[5].

  • Catalyst Addition & Heating : Add Pd(PPh

    
    )
    
    
    
    (0.05 eq, 0.329 mmol) under N
    
    
    . Heat to 80 °C and stir for 6 hours[4].
    • Self-Validation (IPC): Monitor via Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The disappearance of the UV-active 4-iodobenzoic acid spot and the emergence of a highly polar, streak-prone spot validates the completion of the catalytic cycle.

  • Acidification & Precipitation : Cool the mixture to room temperature. Slowly add 2M HCl until the pH drops below 7, inducing precipitation[4].

    • Causality: The product exists as a water-soluble carboxylate salt in the basic medium. Acidification protonates the carboxylate, driving the precipitation of the neutral, water-insoluble acid.

    • Self-Validation (IPC): Verify pH < 7 with indicator paper to ensure complete protonation before filtration.

  • Isolation : Filter the precipitate, extract the aqueous filtrate with dichloromethane, dry the combined organic layers over anhydrous MgSO

    
    , and concentrate under reduced pressure to yield the pure product (~95% yield)[4].
    

Spectroscopic Elucidation via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for verifying the structural integrity and electronic distribution of the synthesized biphenyl acid. The quantitative data below summarizes the 1D NMR assignments for 4'-methoxybiphenyl-4-carboxylic acid in DMSO-


[4].

Table 1:


H and 

C NMR Assignments for 4'-Methoxybiphenyl-4-carboxylic acid
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Structural Assignment & Causality

H
7.99d,

= 8.4
Aromatic protons ortho to -COOH. Deshielded by the strong electron-withdrawing (-I, -M) effect of the acid.

H
7.74d,

= 8.4
Aromatic protons meta to -COOH.

H
7.69d,

= 8.7
Aromatic protons meta to -OCH

.

H
7.04d,

= 8.7
Aromatic protons ortho to -OCH

. Shielded by the electron-donating (+M) resonance of the methoxy oxygen.

H
3.80sMethoxy (-OCH

) protons.

C
167.17sCarbonyl carbon of the carboxylic acid.

C
159.49sAromatic carbon directly bonded to the methoxy oxygen.

C
55.17sAliphatic methoxy carbon.

Note: The distinct


-coupling values (~8.4 to 8.7 Hz) are characteristic of ortho-coupling in para-substituted benzene rings, confirming the regiochemistry of the cross-coupling.

Solid-State Crystallography and Conformational Analysis

The transition from the solution state to the solid state introduces profound changes in the biphenyl conformation.

ConformationalLogic Root Biphenyl Dihedral Angle (θ) Sol Solution State (NMR) Root->Sol Solid Solid State (XRD) Root->Solid Sol_Factor Steric Repulsion (ortho-Hydrogens) Sol->Sol_Factor Solid_Factor Crystal Packing Forces & Intermolecular H-Bonds Solid->Solid_Factor Sol_Result θ ≈ 44° (Energy Minimum) Sol_Factor->Sol_Result Solid_Result θ ≈ 0° - 10° (Planarized for Stacking) Solid_Factor->Solid_Result

Fig 2: Logic tree detailing the causality behind biphenyl dihedral angle variations across states.

Causality in Structural Packing:

In solution (as observed via NOESY NMR), the biphenyl core adopts a twisted conformation with a dihedral angle (


) of approximately 44°. This is a thermodynamic energy minimum dictated by the steric repulsion between the ortho-hydrogens on adjacent rings[3].

However, Single Crystal X-Ray Diffraction (XRD) reveals a different reality in the solid state. Biphenyl carboxylic acids typically crystallize with a much flatter conformation (


). This planarization is driven by the energy payoff of crystal packing forces. The carboxylic acid moieties form robust, centrosymmetric hydrogen-bonded dimers (an 

graph set motif). Simultaneously, the electron-rich methoxy-substituted ring engages in enhanced

stacking and dipole-dipole interactions, which overcome the steric penalty of planarization, forcing the molecules into parallel alignments within the crystal lattice[6].

Conclusion

The structural analysis of methoxy-substituted biphenyl acids requires a holistic approach. The synthetic assembly relies on precise biphasic palladium catalysis, while the structural validation depends on understanding the push-pull electronic effects visible in NMR. Ultimately, the conformational flexibility of the biphenyl axis—dictated by the tug-of-war between steric hindrance and intermolecular forces—is what makes these molecules highly adaptable and potent ligands in structure-based drug design.

References

  • Title : 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4 Source : ChemicalBook URL : 4[4]

  • Title : The transition state of the rotation of a methoxy-substituted biphenyl derivative Source : ResearchGate URL : 3[3]

  • Title : Biphenyl urea derivatives as selective CYP1B1 inhibitors Source : ResearchGate URL : 1[1]

  • Title : Structure of FACTOR VIIA in complex with the inhibitor BMS-593214 (4ISH) Source : RCSB PDB URL : 2[2]

  • Title : A Hirshfeld Surface Analysis and Crystal Structure of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde Source : Scientific Research Publishing URL : 5[5]

  • Title : Dipole Parallel Alignment in the Crystal Structure of a Polar Biphenyl: 4'-Acetyl-4-Methoxybiphenyl (AMB) Source : ResearchGate URL : 6[6]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials.[1] The synthesis of substituted biphenyls, such as 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, is therefore of significant interest to researchers in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a premier and robust method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents.[1][2]

This application note provides a comprehensive, in-depth technical guide for the synthesis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid. The core of this synthetic strategy is a palladium-catalyzed Suzuki-Miyaura coupling between two key building blocks: 4-bromo-3-methoxybenzoic acid and (4-(benzyloxy)phenyl)boronic acid. This document details the underlying reaction mechanism, a step-by-step experimental protocol, and expected outcomes to guide researchers, scientists, and drug development professionals in the successful execution of this synthesis.

Strategic Overview and Retrosynthetic Analysis

The target molecule, 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, can be disconnected at the biaryl C-C bond, suggesting a Suzuki-Miyaura coupling as the key bond-forming step. This retrosynthetic approach identifies two primary coupling partners: an aryl halide and an arylboronic acid. For this synthesis, we have selected 4-bromo-3-methoxybenzoic acid as the aryl halide component and (4-(benzyloxy)phenyl)boronic acid as the organoboron partner. This choice is based on the commercial availability and relative stability of these starting materials.

Diagram of the Retrosynthetic Analysis

G Target 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid SM Suzuki-Miyaura Coupling Target->SM ArylHalide 4-Bromo-3-methoxybenzoic acid SM->ArylHalide BoronicAcid (4-(Benzyloxy)phenyl)boronic acid SM->BoronicAcid

Caption: Retrosynthetic approach for the target molecule.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Insight

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-3-methoxybenzoic acid) to form a Pd(II) intermediate.[2] This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organic group from the organoboron species ((4-(benzyloxy)phenyl)boronic acid) is transferred to the Pd(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L_n-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_ArylAryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation G Start Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) AddSolvent Add Solvents (Dioxane/Water) Start->AddSolvent Degas Degas with N2/Ar AddSolvent->Degas Heat Heat and Stir (90°C, 12-16h) Degas->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up (EtOAc/Water Extraction) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Product 4-(4-Benzyloxyphenyl)-3- methoxybenzoic acid Purify->Product

Sources

The Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biphenyl Carboxylic Acids and the Suzuki-Miyaura Coupling

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Their rigid biphenyl scaffold combined with the versatile carboxylic acid group allows for the design of molecules with a wide array of biological functions, including anti-inflammatory, anticancer, and antihypertensive properties. The Suzuki-Miyaura cross-coupling reaction stands as the most prominent and efficient method for synthesizing these vital structures, enabling the formation of a crucial carbon-carbon bond between two aryl moieties with high functional group tolerance.[1] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of biphenyl carboxylic acids, detailing the reaction mechanism, offering step-by-step protocols, and addressing common challenges to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding the role of each component in this catalytic cycle is paramount for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (e.g., a bromobenzoic acid). This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. Electron-withdrawing groups on the aryl halide can facilitate this step.

  • Transmetalation: This is a crucial step where the organic group from the organoboron species (the arylboronic acid) is transferred to the palladium center. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its aryl group to the palladium, displacing the halide. The choice of base is critical, especially when a carboxylic acid is present, to ensure efficient transmetalation without inducing side reactions.

  • Reductive Elimination: In the final step, the two aryl groups on the palladium complex are coupled, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often facilitated by bulky, electron-rich phosphine ligands on the palladium catalyst.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X (Ln) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biphenyl Carboxylic Acid RedElim->Product ArylHalide Aryl Halide (e.g., Bromobenzoic Acid) ArylHalide->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Sources

Advanced Application Note: Catalytic Hydrogenation of Benzyloxy Protecting Groups in Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Rationale

In modern drug discovery and development, biphenyl scaffolds are ubiquitous, forming the core of numerous active pharmaceutical ingredients (APIs) such as angiotensin II receptor blockers (sartans) and hepatitis C antivirals. During the multi-step synthesis of these complex molecules, phenolic hydroxyl groups are frequently masked as benzyl ethers (benzyloxy groups). The benzyloxy group is prized for its robust stability against strong bases, nucleophiles, and organometallic reagents.

However, the strategic removal of this protecting group—debenzylation—must be executed with high chemoselectivity and yield. Catalytic hydrogenolysis using palladium on carbon (Pd/C) and molecular hydrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) remains the gold standard for this transformation. As an application scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality and self-validating protocols necessary to master O-benzyl cleavage in sterically demanding biphenyl systems.

Mechanistic Causality: Why Pd/C?

To optimize a reaction, one must understand the physical chemistry at the catalyst surface. The cleavage of benzyl ethers is not a simple reduction; it is a hydrogenolysis driven by the unique electronic environment of the benzylic position.

  • Surface Adsorption: The biphenyl substrate must physically adsorb onto the palladium nanoparticle surface. The

    
    -electrons of the benzyloxy aromatic ring interact with the empty d-orbitals of the Pd metal.
    
  • Steric Impediment in Biphenyls: Unlike simple aliphatic benzyl ethers, biphenyl systems possess a twisted biaryl axis. This steric bulk can hinder flat adsorption onto the catalyst. Therefore, solvent selection is critical to ensure the molecule remains highly solvated yet capable of partitioning to the solid catalyst interface.

  • C-O Bond Cleavage: Once adsorbed, the palladium inserts into the benzylic C-O bond (oxidative addition), followed by reductive elimination in the presence of activated hydrogen species, releasing the biphenylol and toluene[1].

When designing your process, remember that competitive adsorption dictates success. For instance, the presence of basic amines (like ammonia or pyridine) can completely poison the catalyst's ability to cleave benzyl ethers by competitively binding to the Pd surface[2]. Conversely, if your biphenyl contains halogen substituents (e.g., chlorobiphenyls), prolonged hydrogenation can lead to undesired hydrodehalogenation side reactions[3].

Reaction Workflow Visualization

The following diagram illustrates the critical pathway of the heterogeneous catalytic cycle.

G A Benzyloxy-Biphenyl (Substrate) B Pd/C Surface Adsorption A->B C Oxidative Addition & H2 Cleavage B->C D C-O Bond Hydrogenolysis C->D E Biphenylol + Toluene D->E

Caption: Mechanistic workflow of Pd/C-catalyzed benzyloxy hydrogenolysis.

Quantitative Data: Optimization Parameters

Empirical data is the foundation of process scale-up. Table 1 summarizes the impact of solvent, pressure, and catalyst loading on the debenzylation of a sterically hindered model compound, 2-(benzyloxy)-1,1'-biphenyl.

Table 1: Optimization of Debenzylation Conditions for Hindered Biphenyls

Solvent SystemCatalyst (10 wt%)

Pressure
Time (h)Conversion (%)Causality / Observation
Methanol (MeOH)5% Pd/C1 atm1265%Poor solubility of the lipophilic biphenyl core limits mass transfer.
Ethyl Acetate (EtOAc)10% Pd/C1 atm882%Good solubility, but lacks protic character to accelerate cleavage.
EtOAc / MeOH (1:1) 10% Pd/C 1 atm 4 >99% Optimal: EtOAc dissolves the core; MeOH acts as a protic shuttle.
Tetrahydrofuran (THF)10% Pd/C50 psi2>99%High pressure overcomes steric hindrance; requires specialized Parr reactor.

Standard Operating Protocol: Self-Validating Debenzylation

This protocol is designed as a self-validating system. By incorporating rigorous atmospheric controls and in-process analytical checks, the operator ensures reproducibility and safety.

Materials Required
  • Substrate: Benzyloxy-biphenyl derivative (1.0 equiv, e.g., 10 mmol)

  • Catalyst: 10% Pd/C, wet support (contains ~50%

    
     to prevent pyrophoric ignition) – 10 wt% relative to substrate.
    
  • Solvent: Ethyl acetate / Methanol (1:1, v/v) – 10 mL per gram of substrate.

  • Gas: High-purity Hydrogen (

    
    ) gas and Argon (Ar) for purging.
    
Step-by-Step Methodology

Step 1: Reaction Assembly & Solvation

  • Charge a round-bottom flask with the benzyloxy-biphenyl substrate.

  • Add the EtOAc/MeOH solvent mixture. Stir until complete dissolution is achieved.

    • Causality: Complete solvation prevents the substrate from precipitating and coating the catalyst, which would prematurely halt the reaction.

Step 2: Safe Catalyst Loading

  • Flush the headspace of the flask with Argon for 2 minutes.

  • Carefully add the wet 10% Pd/C catalyst.

    • Safety Note: Never add dry Pd/C to a solvent containing methanol in the presence of oxygen, as it can spontaneously ignite.

Step 3: Atmospheric Exchange (Critical Step)

  • Seal the flask with a secure septum.

  • Connect the flask to a vacuum/Argon manifold. Apply vacuum until the solvent begins to gently boil, then backfill with Argon. Repeat this cycle three times.

  • Apply vacuum once more, and backfill with

    
     gas from a double-layered balloon. Repeat the vacuum/
    
    
    
    cycle twice.
    • Causality: Complete displacement of oxygen is mandatory. Oxygen not only creates an explosive hazard with hydrogen but also oxidizes the active Pd(0) surface, killing catalytic turnover.

Step 4: Hydrogenolysis Execution

  • Stir the reaction vigorously (≥ 800 rpm) at room temperature (

    
    ) under the 
    
    
    
    balloon.
    • Causality: Hydrogenation is a triphasic reaction (gas-liquid-solid). Vigorous agitation minimizes the boundary layer around the catalyst particles, maximizing the diffusion of

      
       to the active sites.
      

Step 5: In-Process Control (IPC)

  • After 3 hours, halt stirring, allow the catalyst to settle, and withdraw a 10

    
     aliquot.
    
  • Filter the aliquot through a micro-syringe filter and analyze via LC-MS or

    
     NMR.
    
    • Self-Validation: The reaction is deemed complete when the benzylic

      
       protons (typically a singlet around 
      
      
      
      ppm) completely disappear, and the molecular weight shifts by
      
      
      Da (loss of benzyl,
      
      
      for proton).

Step 6: Quenching and Isolation

  • Purge the reaction flask thoroughly with Argon for 5 minutes to displace all residual

    
    .
    
  • Filter the crude mixture through a tightly packed pad of Celite, eluting with excess EtOAc.

    • Causality: Celite effectively traps the nanoscale Pd/C particulates. Failure to use Celite will result in colloidal palladium leaching into your final product, causing heavy metal contamination and a dark gray discoloration.

  • Concentrate the filtrate under reduced pressure to yield the pure biphenylol product.

References

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal Organic Chemistry Portal
  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate Organic Chemistry Portal / Tetrahedron Letters
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 ResearchG

Sources

Application Note & Protocol: Synthesis of Aryl Esters via Esterification of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid with Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of aryl esters is a cornerstone of medicinal chemistry and materials science, with the resulting motifs present in numerous bioactive molecules and functional materials. The esterification of phenols with substituted benzoic acids, such as 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, presents unique challenges not typically encountered with aliphatic alcohols. This document provides an in-depth guide to methodology selection, a comparative analysis of common synthetic strategies, and detailed, validated protocols for the successful synthesis of target aryl esters. The causality behind procedural choices is emphasized to empower researchers to adapt and troubleshoot these critical transformations.

Introduction: The Challenge of Aryl Ester Synthesis

The direct, acid-catalyzed condensation of a carboxylic acid and an alcohol, known as Fischer-Speier esterification, is a fundamental reaction in organic synthesis.[1][2] However, this method is notoriously inefficient for the synthesis of aryl esters.[3] The reduced nucleophilicity of the phenolic hydroxyl group, a consequence of the oxygen lone pair's delocalization into the aromatic π-system, renders it significantly less reactive than its aliphatic counterparts.[4] Therefore, direct esterification with phenols requires forcing conditions that are often incompatible with complex molecular scaffolds, leading to low yields and side reactions.[5]

To overcome this thermodynamic and kinetic barrier, more sophisticated methods are required. These strategies universally rely on activating the carboxylic acid moiety to create a highly reactive intermediate that is readily attacked by the weakly nucleophilic phenol. This guide will focus on three authoritative and widely adopted methodologies:

  • Two-Step Acyl Chloride Formation & Coupling: A classic, robust method involving the conversion of the carboxylic acid to a highly electrophilic acyl chloride.

  • Steglich Esterification: A mild, coupling agent-mediated reaction ideal for sensitive substrates.[6]

  • Mitsunobu Reaction: A powerful redox-based coupling that proceeds under exceptionally mild, neutral conditions.[7]

The choice of method depends critically on the substrate's functional group tolerance, steric hindrance, and the desired scale of the reaction.

Methodology Selection: A Strategic Overview

Selecting the appropriate esterification protocol is crucial for success. The following decision-making workflow and comparative analysis provide a framework for making an informed choice based on the specific attributes of the starting materials and experimental constraints.

G start Start: Synthesize Aryl Ester q1 Are starting materials sensitive to acid or high heat? start->q1 acyl_chloride Method 1: Acyl Chloride Formation q1->acyl_chloride No coupling Method 2 or 3: Coupling Agent (Steglich) or Redox (Mitsunobu) q1->coupling Yes q2 Is stoichiometric phosphine/hydrazine byproduct a concern for purification? coupling->q2 steglich Proceed with Steglich Esterification q2->steglich Yes mitsunobu Proceed with Mitsunobu Reaction q2->mitsunobu No

Caption: Workflow for selecting an appropriate aryl ester synthesis method.

Comparative Analysis of Key Methodologies

The table below summarizes the critical parameters for the three primary methods discussed.

FeatureAcyl Chloride MethodSteglich EsterificationMitsunobu Reaction
Activating Agent(s) SOCl₂, (COCl)₂Carbodiimide (DCC, EDC)PPh₃, DEAD or DIAD
Key Catalyst/Additive Pyridine or other baseDMAP (4-Dimethylaminopyridine)N/A (Stoichiometric reagents)
Reaction Conditions Can be harsh (heat, HCl byproduct)Very mild, typically room temp.Very mild, often 0°C to room temp.
Primary Byproducts HCl, SO₂Dicyclohexylurea (DCU) or water-soluble ureaTriphenylphosphine oxide, dialkyl hydrazine
Advantages High reactivity, inexpensive reagentsBroad substrate scope, high yields, mildExcellent for sterically hindered substrates, neutral pH
Disadvantages Acid-sensitive groups not tolerated, two stepsByproduct removal can be difficult (DCC)Stoichiometric byproducts, cost of reagents
Best Suited For Robust, simple moleculesComplex, acid-sensitive moleculesHigh-value, sensitive, or hindered substrates

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of an aryl ester from 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid and a representative phenol.

Protocol A: Steglich Esterification using EDC and DMAP

This method is often preferred for its mild conditions and the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which generates a water-soluble urea byproduct, simplifying purification compared to DCC.[8] The reaction is catalyzed by 4-(dimethylaminopyridine) (DMAP), which acts as a highly nucleophilic acyl transfer agent.[6]

G cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack & Product Formation Acid R-COOH Intermediate O-Acylisourea Intermediate Acid->Intermediate EDC EDC EDC->Intermediate ActiveEster Acylpyridinium Ion (Highly Reactive) Intermediate->ActiveEster DMAP DMAP DMAP->ActiveEster Product Aryl Ester (R-COOAr) ActiveEster->Product Phenol Ar-OH Phenol->Product

Caption: Simplified mechanism of the DMAP-catalyzed Steglich Esterification.

Materials:

  • 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (1.0 equiv)

  • Phenol of interest (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 equiv)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile[9]

  • Magnetic stirrer and stir bar

  • Round-bottom flask with inert gas inlet (N₂ or Ar)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (1.0 equiv), the selected phenol (1.1 equiv), and DMAP (0.1 equiv).

  • Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration approx. 0.1-0.2 M). Stir the solution at room temperature for 10 minutes.

  • Initiation: Add EDC·HCl (1.5 equiv) to the stirring solution in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Quenching and Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and EDC-urea), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with brine (saturated NaCl solution).[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol B: Two-Step Acyl Chloride Method

This robust, traditional method is highly effective but requires care due to the moisture-sensitive nature of the acyl chloride intermediate and the generation of HCl gas.[5]

Part 1: Formation of the Acyl Chloride

Materials:

  • 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0-3.0 equiv) or Oxalyl Chloride

  • Anhydrous Toluene or DCM

  • A catalytic amount of anhydrous DMF (1-2 drops) if using oxalyl chloride.

  • Reflux condenser with a drying tube or gas scrubber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the carboxylic acid (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Carefully add thionyl chloride (2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80-110°C depending on solvent) and maintain for 2-4 hours, or until gas evolution ceases. The reaction should be performed in a well-ventilated fume hood.

  • Isolation of Intermediate: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Part 2: Esterification with Phenol (Schotten-Baumann Conditions)

Materials:

  • Crude acyl chloride from Part 1 (1.0 equiv)

  • Phenol of interest (1.0 equiv)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • Setup: Dissolve the phenol (1.0 equiv) in 10% aqueous NaOH in a flask and cool the mixture in an ice bath.[11]

  • Acyl Chloride Addition: Dissolve the crude acyl chloride in DCM and add it dropwise to the vigorously stirring, cold phenoxide solution.

  • Reaction: Continue to stir vigorously for 15-30 minutes.[11] A solid product may precipitate during the reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash it with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by recrystallization or column chromatography as described in Protocol A.

Product Characterization

The successful formation of the aryl ester can be confirmed using standard spectroscopic techniques. The following are expected characteristics based on a generic phenyl ester of the parent acid.

TechniqueExpected Observations
¹H NMR Disappearance of the broad carboxylic acid proton signal (-COOH) typically found >10 ppm. Appearance of new aromatic signals corresponding to the phenol moiety.
¹³C NMR A characteristic ester carbonyl signal (C=O) in the range of 160-170 ppm.[12]
FTIR Disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). Appearance of a strong ester C=O stretch around 1730-1750 cm⁻¹.
Mass Spec (MS) The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the final ester product.

References

  • Chemguide. (n.d.). Preparation of Esters. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Direktor, C., & Effenberger, R. (1985). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Synthetic Communications, 15(12), 1075-1082.
  • JoVE. (2018, August 14). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Alabugin, I. V., & Gold, B. (2013). Direct conversion of phenols into amides and esters of benzoic acid. U.S. Patent No. 8,581,003. Washington, DC: U.S. Patent and Trademark Office.
  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. Retrieved from [Link]

  • Florida State University Office of Research. (n.d.). Direct Conversion of Phenols into Amides and Esters of Benzoic Acid. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5867. Retrieved from [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Google Patents. (2007). CN1923793A - Synthesis method of aryl phenyl ester like compound.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4304. Retrieved from [Link]

  • Sharma, S., & Singh, B. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity, 19(10), e202200547. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • JoVE on YouTube. (2022, February 20). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol. Retrieved from [Link]

  • NPTEL. (n.d.). Module 5: Reagents in Organic Synthesis - Lecture 27. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. Retrieved from [Link]

  • DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Muhammad, N. A., et al. (2016). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PLoS ONE, 11(10), e0163351. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (2018, July 6). I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU? Retrieved from [Link]

  • SynArchive. (n.d.). Fischer-Speier Esterification. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterification product? Retrieved from [Link]

Sources

Application Notes and Protocols for the Recrystallization of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed exploration of suitable recrystallization solvents and protocols for the purification of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid. Recrystallization is a critical final step in the synthesis of this and other active pharmaceutical ingredients, ensuring high purity by removing by-products and unreacted starting materials. This document outlines the theoretical considerations for solvent selection, presents a systematic protocol for empirical solvent screening, and provides a detailed, step-by-step procedure for the recrystallization of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid on a laboratory scale. The methodologies described herein are designed to be robust and reproducible, enabling researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.

Introduction: The Critical Role of Recrystallization in API Purification

The purity of an active pharmaceutical ingredient (API) is a non-negotiable parameter in drug development and manufacturing. Recrystallization stands as one of the most powerful and widely employed techniques for the purification of solid organic compounds.[1] The principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in much lower concentrations, ideally remain in the solution, or "mother liquor," and are subsequently removed by filtration.

4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, with its biphenyl-like core, benzyl ether, methoxy, and carboxylic acid functional groups, presents a unique polarity profile that requires careful consideration for solvent selection. Its structure suggests a molecule of moderate polarity. The presence of the carboxylic acid group allows for hydrogen bonding, while the large aromatic system contributes to van der Waals interactions. The melting point of this compound is reported to be 171-172 °C, and it is known to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[3]

Theoretical Framework for Solvent Selection

The adage "like dissolves like" is the foundational principle in selecting a recrystallization solvent.[2] The polarity of the solvent should be comparable to that of the solute. Given the structure of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, a range of solvents from moderately polar to nonpolar could be suitable.

Key Considerations for Solvent Selection:

  • Solubility Profile: The compound should exhibit a steep solubility curve in the chosen solvent, meaning a significant increase in solubility with temperature.

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but not so high as to pose a risk of "oiling out," where the compound melts before dissolving, or decomposition of the solute. The boiling point should also be lower than the melting point of the compound being recrystallized.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.

  • Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.

Based on these principles and data from structurally similar compounds like 4-biphenylcarboxylic acid and 4-methoxybenzoic acid, which have been successfully recrystallized from solvents like aqueous ethanol, benzene/petroleum ether, and toluene, a list of candidate solvents can be proposed.[4][5][6]

Proposed Recrystallization Solvents

The following table summarizes potential single and mixed solvent systems for the recrystallization of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid, categorized by their polarity.

Solvent System Type Rationale
Ethanol/WaterMixed-Solvent (Polar)Ethanol is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid moiety. The addition of water as an anti-solvent can effectively reduce the solubility upon cooling, promoting crystallization. This is a common system for carboxylic acids.[4][6]
IsopropanolSingle-Solvent (Polar)Similar to ethanol, isopropanol is a polar protic solvent but is slightly less polar. It may offer a more optimal solubility profile.
Ethyl AcetateSingle-Solvent (Mid-Polarity)An ester with moderate polarity, often a good choice for compounds with mixed polarity characteristics.[7]
TolueneSingle-Solvent (Nonpolar)The aromatic nature of toluene can interact favorably with the biphenyl and benzyl groups of the target molecule. It has been used for recrystallizing similar compounds.[5]
AcetoneSingle-Solvent (Polar Aprotic)A polar aprotic solvent that can dissolve a wide range of organic compounds.[8]
MethanolSingle-Solvent (Polar)The compound is known to be slightly soluble in methanol, suggesting it could be a viable candidate, potentially in a mixed-solvent system.[3]
Ethyl Acetate/HexaneMixed-Solvent (Mid- to Nonpolar)Ethyl acetate acts as the "good" solvent, while the addition of nonpolar hexane as the "bad" or anti-solvent can induce crystallization.[9]

Experimental Protocol: Systematic Solvent Screening

To empirically determine the optimal solvent, a systematic screening process should be conducted on a small scale.

Workflow for Solvent Selection

Solvent_Selection_Workflow A Place ~20 mg of crude product in a small test tube B Add candidate solvent dropwise at room temperature A->B C Observation: Soluble at room temp? B->C D Insoluble or Sparingly Soluble C->D No E Soluble C->E Yes F Heat the mixture gently (e.g., in a water bath) D->F O Reject Solvent E->O G Observation: Does it dissolve when hot? F->G H Dissolves G->H Yes I Does not dissolve G->I No J Allow to cool slowly to room temperature H->J I->O K Observation: Do crystals form? J->K L Abundant crystal formation K->L Yes M No or poor crystal formation K->M No N Solvent is a good candidate L->N M->O

Sources

Williamson ether synthesis for 4-benzyloxy-4'-bromobiphenyl precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 4-Benzyloxy-4'-bromobiphenyl

Executive Summary

This technical guide details the synthesis of 4-benzyloxy-4'-bromobiphenyl (CAS: 117692-99-6), a critical intermediate in the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical scaffolds. The protocol utilizes a Williamson Ether Synthesis , optimized to balance yield, purity, and operational safety.

Unlike standard phenol alkylations, the biphenyl core introduces solubility challenges and steric considerations. This guide provides a dual-solvent strategy (Acetone vs. DMF) to address scale-up variations and emphasizes the preservation of the aryl bromide moiety for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the nucleophilic substitution (


) of benzyl bromide by the phenoxide anion of 4-bromo-4'-hydroxybiphenyl.

Reaction Scheme:



Key Mechanistic Considerations:

  • Chemospecificity: The reaction conditions (

    
    , mild heat) are strictly controlled to ensure the alkylation occurs exclusively at the phenolic oxygen. The aryl bromide remains inert under these conditions, preserving it as a handle for future functionalization.
    
  • The "Finkelstein" Effect: The addition of catalytic Potassium Iodide (KI) can accelerate the reaction. The iodide displaces the bromide on the benzyl group in situ, creating a more reactive benzyl iodide intermediate.

  • Solvent Effects:

    • Acetone: Environmentally benign, easy workup (filtration), but requires longer reaction times due to lower boiling point (56°C).

    • DMF (N,N-Dimethylformamide):[1] Excellent solubility for biphenyls, faster rates (dipolar aprotic), but requires aqueous extraction to remove.

Visualizing the Workflow

G cluster_0 Solvent Decision Matrix Start Start: Reagent Prep Deprotonation Deprotonation (Formation of Phenoxide) Start->Deprotonation K2CO3, Solvent Substitution SN2 Attack (Benzyl Bromide Addition) Deprotonation->Substitution Reflux, 4-12h Workup Workup Phase Substitution->Workup Precipitation in H2O Purification Recrystallization (EtOH/Toluene) Workup->Purification Crude Solid Final Pure Product (>98% HPLC) Purification->Final Acetone Acetone: Safer, slower, easy dry DMF DMF: Fast, high solubility, wash required

Figure 1: Operational workflow for the synthesis of 4-benzyloxy-4'-bromobiphenyl.

Experimental Protocols

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Role
4-Bromo-4'-hydroxybiphenyl 249.101.0Limiting Reagent
Benzyl Bromide 171.041.2Electrophile
Potassium Carbonate (

)
138.212.0Base
Potassium Iodide (KI) 166.000.1Catalyst (Optional)
Solvent --Acetone or DMF
Method A: The "Green" Acetone Protocol (Recommended for Safety)

Best for: Routine lab scale (<10g), safety-conscious environments.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-bromo-4'-hydroxybiphenyl (10 mmol, 2.49 g),

    
      (20 mmol, 2.76 g), and Acetone  (50 mL).
    
  • Activation: Stir at room temperature for 15 minutes. The mixture will appear as a white suspension.

  • Addition: Add Benzyl bromide (12 mmol, 1.43 mL) dropwise via syringe. Caution: Benzyl bromide is a lachrymator.[5] Work in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C oil bath) for 8–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

  • Workup:

    • Cool the reaction to room temperature.

    • Option 1 (Filtration): Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with cold acetone. Evaporate the solvent to yield the crude solid.
    • Option 2 (Precipitation): Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid. Filter via Buchner funnel.

Method B: The High-Efficiency DMF Protocol

Best for: Scale-up (>10g), stubborn substrates, or rapid synthesis.

  • Setup: 250 mL RBF with stir bar.

  • Charging: Dissolve 4-bromo-4'-hydroxybiphenyl (10 mmol) in DMF (30 mL). Add

    
      (20 mmol) and catalytic KI  (1 mmol, 0.16 g).
    
  • Addition: Add Benzyl bromide (12 mmol) in one portion.

  • Reaction: Heat to 80°C for 2–4 hours. The higher temperature and polarity of DMF significantly accelerate the

    
     attack.
    
  • Workup:

    • Pour the reaction mixture into 300 mL of ice water.

    • Stir for 30 minutes to ensure all DMF is solvated by the water and the product solidifies fully.

    • Filter the solid and wash copiously with water to remove residual DMF.

Purification & Characterization

Recrystallization: The crude product is often sufficiently pure for many applications, but for pharmaceutical or electronic grade use, recrystallization is mandatory.

  • Solvent System: Ethanol (hot) or a mixture of Ethanol/Toluene (if solubility is low).

  • Procedure: Dissolve crude solid in minimal boiling ethanol. If insoluble, add small amounts of toluene until clear. Cool slowly to room temperature, then to 4°C.

Quality Control Specifications:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, MeCN/H2O)
Melting Point Expect >120°C (Verify experimentally)Capillary MP
1H NMR Consistent with structure500 MHz DMSO-d6

Expected NMR Signals (DMSO-d6):

  • 
     7.60–7.70 (m, 4H, Biphenyl core)
    
  • 
     7.30–7.45 (m, 5H, Benzyl aromatic)
    
  • 
     7.10 (d, 2H, Phenolic ring ortho to ether)
    
  • 
     5.15 (s, 2H, 
    
    
    
    )

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonationEnsure

is finely ground (anhydrous). Switch to Method B (DMF).
Sticky Solid Residual solvent (DMF/Benzyl bromide)Wash crude solid with Hexane (removes excess benzyl bromide) or water (removes DMF).
Starting Material Remains Reaction stalledAdd 0.1 eq Potassium Iodide (KI). Increase temp to 90°C (Method B).
Yellow Coloration Oxidation of phenolDegas solvents with Nitrogen before use. Ensure inert atmosphere.

Safety & Handling

  • Benzyl Bromide: Potent lachrymator (tear gas). Causes severe eye and skin irritation. Always handle in a functioning fume hood. Neutralize spills with dilute aqueous ammonia.

  • 4-Bromo-4'-hydroxybiphenyl: Irritant. Avoid dust inhalation.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers from Method B contain DMF and should be treated as hazardous organic aqueous waste.

References

  • Williamson, A. W. (1850).[7] "Theory of Aetherification." Journal of the Chemical Society.

  • BenchChem. "Williamson Ether Synthesis of Phenolic Compounds: Technical Support & Troubleshooting." BenchChem Technical Library.

  • Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Solvent Effects." MasterOrganicChemistry.com.

  • Sigma-Aldrich. "Product Specification: 4-Benzyloxy-4'-bromobiphenyl (CAS 117692-99-6)." MilliporeSigma.

  • ResearchGate. "Solvent-Free Williamson Synthesis: An Efficient Method for Chemoselective Etherification." Green Chemistry Protocols.

Sources

Troubleshooting & Optimization

improving yield of Suzuki coupling for sterically hindered biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers encountering low yields in Suzuki-Miyaura cross-couplings of sterically hindered biphenyls (e.g., tetra-ortho-substituted systems).

Topic: Improving Yield in Sterically Hindered Biphenyl Synthesis Role: Senior Application Scientist Status: Active Guide

The "Steric Wall": Why Standard Conditions Fail

In standard Suzuki couplings, the rate-limiting step is often oxidative addition. However, in sterically hindered systems (especially tetra-ortho-substituted biaryls), the energy landscape shifts.

  • Transmetalation becomes kinetically difficult because the bulky boronate cannot easily approach the palladium center.

  • Reductive Elimination is thermodynamically favorable (relief of steric strain) but kinetically challenged if the ligand is not bulky enough to force the substrates together.

The Solution: You cannot simply "heat it longer." You must switch to a catalyst system designed to create a protected "pocket" for the reaction.

Phase 1: Catalyst & Ligand Selection (The Engine)

Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and getting <10% yield. Why?

A: These "workhorse" catalysts lack the necessary bulk and electron density.

  • Pd(PPh3)4: Triphenylphosphine is too small and not electron-rich enough to facilitate oxidative addition of hindered halides or promote the difficult reductive elimination.

  • Pd(dppf)Cl2: While excellent for some couplings, the bite angle is fixed, and it lacks the flexibility required to accommodate the massive steric bulk of tetra-ortho systems.

Q: What is the "Gold Standard" for hindered biphenyls?

A: You should switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-PEPPSI precatalysts.

Catalyst SystemBest ForMechanism of Action
SPhos / XPhos General Hindered Systems. SPhos is the first-line choice for tri- and tetra-ortho substitutions.Pd-Arene Interaction: The ligand's lower ring interacts with the Pd center, stabilizing the monoligated Pd(0) species, which is the active catalyst. This prevents catalyst decomposition.
Pd-PEPPSI-IPr Extremely Hindered / Heterocycles. Excellent for "throw-away" ligand stability in air.Steric Bulk: The N-Heterocyclic Carbene (NHC) is massive and electron-rich (sigma-donor), forcing the substrates together for reductive elimination while protecting the metal center.
P(t-Bu)3 Specific High-Strain Cases. Cone Angle: The massive cone angle promotes reductive elimination by physically crowding the metal center.

Recommendation: Start with SPhos-Pd-G3 or XPhos-Pd-G3 precatalysts. These ensure a 1:1 Pd:Ligand ratio, which is critical. Excess ligand can actually inhibit the reaction in hindered systems by blocking the coordination site.

Phase 2: Reaction Conditions (The Environment)

Q: Which base should I use? My boronic acid is decomposing.

A: This is the "Protodeboronation Trap."

  • Strong Bases (NaOH, KOtBu): Accelerate transmetalation but also drastically accelerate protodeboronation (hydrolysis of the C-B bond), destroying your starting material before it couples.

  • Weak Bases (K3PO4, K2CO3): Preferred for hindered systems. K3PO4 (anhydrous) is often the sweet spot—strong enough to activate the boronate but mild enough to minimize deboronation.

Q: Is water necessary? I thought water kills the catalyst.

A: Water is mandatory for the Suzuki mechanism (specifically for activating the boronic acid to the boronate species).

  • The Fix: Use a controlled amount of water. A solvent ratio of 4:1 or 10:1 (Organic:Water) is ideal.

  • Solvent Choice: Toluene/Water (with SPhos) or Dioxane/Water (with PEPPSI). For extremely hydrophobic substrates, n-Butanol or t-Amyl alcohol can help solubilize the system at high temperatures (100°C+).

Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Hindered Coupling CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Case1 SM (Halide) Remaining Boronic Acid GONE CheckSM->Case1 Protodeboronation Case2 SM (Halide) Remaining Boronic Acid REMAINING CheckSM->Case2 Catalyst Dead/Stalled Case3 Homocoupling Product Found CheckSM->Case3 Oxidation Sol1 1. Switch to K3PO4 (anhydrous) 2. Reduce Water ratio 3. Add Boronic Acid slowly (syringe pump) Case1->Sol1 Sol2 1. Switch to SPhos-Pd-G3 or PEPPSI-IPr 2. Increase Temp (>100°C) 3. Switch Solvent (Toluene -> Dioxane) Case2->Sol2 Sol3 1. Degas solvent vigorously (Sparge Ar 20 min) 2. Use Pd(0) source or Precatalyst (No Pd(II)) Case3->Sol3

Caption: Diagnostic workflow for identifying the root cause of failure in hindered Suzuki couplings.

Experimental Protocol: The "SPhos-G3" Method

Objective: Synthesis of a tetra-ortho-substituted biphenyl. Scale: 1.0 mmol

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 - 2.0 equiv) [Note: Excess is required due to potential deboronation]

  • Catalyst: SPhos-Pd-G3 (2 mol%) [CAS: 1445085-55-1]

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: Toluene (4.0 mL) and Water (0.8 mL) [Degassed]

Step-by-Step Workflow:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Aryl Boronic Acid (1.5 mmol), K3PO4 (3.0 mmol), and SPhos-Pd-G3 (0.02 mmol).

    • Why Solid Loading? Adding the catalyst as a solid prevents decomposition in solution before the reaction starts.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM).

    • Critical: Hindered couplings are biphasic. High stir rates are essential for mass transfer.

  • Monitoring: Check LCMS at 2 hours.

    • If Boronic Acid is consumed but Halide remains: Add another 0.5 equiv of Boronic Acid as a solution in degassed solvent.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

FAQs

Q: Can I use microwave heating? A: Yes. Microwave heating is excellent for hindered substrates because it can rapidly reach temperatures (120-140°C) that overcome the activation energy barrier for the difficult reductive elimination step, often before significant protodeboronation occurs.

Q: My boronic acid is a heteroaryl (e.g., 2-pyridine). It deboronates instantly. A: 2-Pyridyl boronates are notoriously unstable.

  • Fix 1: Switch to a MIDA Boronate or Potassium Trifluoroborate salt. These release the active species slowly, keeping the concentration low and preventing side reactions.

  • Fix 2: Add CuCl (10-20 mol%) . This creates a "copper effect" (Liebeskind-Srogl type mechanism) that can facilitate transmetalation under milder conditions.

Q: Why SPhos-Pd-G3 instead of mixing Pd(OAc)2 + SPhos? A: The G3 precatalyst contains the ligand pre-bound to the palladium with a defined activation mechanism. Mixing Pd(OAc)2 and SPhos in situ often leads to undefined Pd:Ligand ratios (some Pd remains ligand-free), which causes homocoupling and precipitation of Pd-black.

Mechanism Visualization

Mechanism cluster_fail Failure Modes Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar Pd(II)-Ar-X OxAdd->PdII_Ar TransMet Transmetalation (Steric Bottleneck 1) PdII_Ar->TransMet + Boronate PdII_Biaryl Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Steric Bottleneck 2) PdII_Biaryl->RedElim RedElim->Pd0 Product Product RedElim->Product Biaryl Product Boronate Ar'-B(OH)3 + Base Protodeboronation Protodeboronation (Ar'-H) Boronate->Protodeboronation High T / Strong Base

Caption: Catalytic cycle highlighting steric bottlenecks (Transmetalation/Reductive Elimination) and the competing protodeboronation pathway.

References

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling. Organic Chemistry Portal. [Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry - A European Journal. [Link]

Sources

troubleshooting solubility issues of biphenyl carboxylic acids in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NMR-SOL-BPH-001 Assigned Specialist: Senior Application Scientist Topic: Solubility & Spectral Resolution of Biphenyl Carboxylic Acids[1]

Executive Summary

Biphenyl carboxylic acids present a unique "perfect storm" of solubility challenges in NMR spectroscopy. The biphenyl core is highly hydrophobic and prone to


-

stacking, while the carboxylic acid moiety drives strong intermolecular hydrogen bonding (dimerization). This duality often leads to poor solubility in non-polar solvents (like CDCl

) and significant line broadening in polar aprotic solvents (like DMSO-

).[1]

This guide provides a tiered troubleshooting approach, moving from basic solvent selection to advanced in situ chemical modifications.

Diagnostic Workflow

Before altering your sample, use this decision matrix to identify the correct protocol.

SolventSelection Start Start: Sample Status Insoluble Insoluble/Precipitate Start->Insoluble BroadPeaks Broad/Missing Peaks Start->BroadPeaks SplitPeaks Split/Extra Peaks Start->SplitPeaks CheckSolvent Current Solvent? Insoluble->CheckSolvent HeatSample Heat to 350K (VT-NMR) BroadPeaks->HeatSample Viscosity/H-Bonding CheckStructure Ortho-Substituted? SplitPeaks->CheckStructure GoodSpec High Resolution Spectrum SwitchDMSO Switch to DMSO-d6 CheckSolvent->SwitchDMSO If CDCl3 SaltForm In-situ Salt (NaOD) CheckSolvent->SaltForm If DMSO/Water CheckStructure->GoodSpec Impurity Check CheckStructure->HeatSample Atropisomerism SwitchDMSO->GoodSpec HeatSample->GoodSpec SaltForm->GoodSpec

Figure 1: Decision matrix for troubleshooting biphenyl carboxylic acid solubility and spectral artifacts.

Tier 1: Solvent Selection (The Basics)

Q: Why does my sample precipitate or show no signals in Chloroform-d (CDCl )?

A: Your molecule is likely forming insoluble dimers.

In non-polar solvents like CDCl


, carboxylic acids exist predominantly as stable, cyclic hydrogen-bonded dimers.[2] When combined with the 

-

stacking tendency of the biphenyl rings, these dimers form tight crystalline lattices that resist solvation.
  • The Fix: Switch to DMSO-

    
      (Dimethyl sulfoxide).[1][3]
    
  • The Mechanism: DMSO is a strong Hydrogen Bond Acceptor (HBA). It disrupts the acid-acid dimer by competitively hydrogen bonding with the carboxylic proton.[1] This breaks the lattice and solvates the monomeric species.

Comparative Data: Solvent Effects

FeatureChloroform-

(CDCl

)
DMSO-

Solubility Mechanism Weak van der WaalsStrong Dipole & H-Bonding
COOH Proton Signal Broad (10–13 ppm) or InvisibleSharp/Broad Singlet (~13 ppm)
Viscosity (

)
Low (0.54 cP)High (2.0 cP)
Line Width Broad (due to exchange/dimers)Sharp (if heated)

Tech Note: In DMSO-


, the carboxylic acid proton is often visible around 12.0–13.5 ppm.[1] In CDCl

, it is often so broad due to exchange that it becomes indistinguishable from the baseline [1, 3].

Tier 2: Spectral Resolution (Intermediate)

Q: My sample dissolved in DMSO- , but the peaks are broad. Is it impure?

A: Likely not. You are fighting viscosity and relaxation times.

DMSO is significantly more viscous than chloroform. According to the Stokes-Einstein equation, higher viscosity leads to slower molecular tumbling.[1] This results in a shorter Transverse Relaxation Time (


), which mathematically translates to broader peaks (

).
  • The Fix: Variable Temperature (VT) NMR.

  • Protocol:

    • Calibrate the probe temperature.

    • Heat the sample to 300K - 350K (approx. 27°C - 77°C).

    • Acquire the spectrum.[4][5]

  • Why it works: Heating lowers the viscosity of DMSO, increasing the tumbling rate and sharpening the lines. It also accelerates the chemical exchange of the acidic proton, often coalescing it into a defined singlet or washing it out completely, clarifying the aromatic region [1].

Tier 3: Structural Artifacts (Advanced)

Q: I see "extra" peaks or split signals in the aromatic region. Is my synthesis wrong?

A: Check for Ortho-Substitution (Atropisomerism).

If your biphenyl acid has bulky groups (like the carboxylic acid itself, nitro, or methyl groups) at the ortho positions (positions 2, 2', 6, or 6'), rotation around the central phenyl-phenyl bond becomes restricted. This creates atropisomers (rotational isomers).[6]

  • The Phenomenon: At room temperature, the rotation is slow on the NMR timescale. You observe two distinct sets of signals (one for each rotamer) or a broadened "average" if the rate is intermediate.

  • The Fix: Run a high-temperature experiment (e.g., at 350K or higher, solvent permitting).

  • Result: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into a single, sharp set of signals (time-averaged symmetry) [2, 4].

Figure 2: Effect of temperature on restricted rotation (atropisomerism) in ortho-substituted biphenyls.[1]

Tier 4: Aqueous Solubility (Expert Protocol)

Q: I need to run this in D O for biological relevance, but it's insoluble. What now?

A: Perform In Situ Salt Formation.

Biphenyl carboxylic acids are hydrophobic. However, their corresponding carboxylate salts are amphiphilic and often highly soluble in water. You can generate the salt directly inside the NMR tube without an external workup.

Protocol: In Situ NaOD Salt Formation

Reagents:

  • Biphenyl carboxylic acid sample (5–10 mg)

  • D

    
    O (Deuterium Oxide)[3]
    
  • NaOD (40% wt in D

    
    O) or K
    
    
    
    CO
    
    
    (solid)

Step-by-Step:

  • Suspend: Add the solid sample to the NMR tube.

  • Add Solvent: Add 0.6 mL of D

    
    O. The sample will likely float or sink as a solid.
    
  • Base Addition:

    • Option A (Liquid): Add 1–2 drops of NaOD solution.

    • Option B (Solid): Add a micro-spatula tip of anhydrous K

      
      CO
      
      
      
      .
  • Dissolution: Cap and shake vigorously (or sonicate for 30 seconds). The solution should become clear as the salt forms (

    
    ).[1]
    
  • Acquisition: Run the NMR immediately.

Critical Data Interpretation Changes:

  • Missing Proton: The carboxylic proton (

    
    ) will disappear  due to exchange with D
    
    
    
    O (forming HDO).
  • Shift Changes: The carbons alpha and beta to the carboxylate will shift significantly (usually upfield for Carbon, downfield for Proton) due to the change in electronics from

    
     to 
    
    
    
    [5].[1]

References

  • BenchChem. (2025).[7] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Imperial College London. (n.d.). Atropisomerism: Restricted Rotation in Biphenyls. Retrieved from

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism). Retrieved from

  • Princeton University. (2007). Structural environments of carboxyl groups in natural organic molecules. Retrieved from

Sources

Technical Support Center: Palladium Impurity Remediation for 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals scaling up the synthesis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid . Because this biphenyl derivative is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling, residual palladium (Pd) contamination is a critical bottleneck.

This center provides mechanistic troubleshooting, regulatory context, and field-proven, self-validating protocols to ensure your Active Pharmaceutical Ingredient (API) meets stringent purity standards.

Regulatory Context: ICH Q3D & USP <232>

Before troubleshooting, it is vital to establish the regulatory targets for palladium removal. Under ICH Q3D and USP <232> guidelines, palladium is classified as a Class 2B elemental impurity[1][2].

Table 1: Regulatory Concentration Limits for Palladium Impurities

Route of Administration Permitted Daily Exposure (PDE) Concentration Limit (Assuming 10 g/day dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm

| Inhalation | 1 µ g/day | 0.1 ppm |

Troubleshooting Q&A: Mechanistic Insights & Solutions

Q1: Why is palladium so difficult to remove from 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid compared to other Suzuki products? Expert Insight: The difficulty arises from the specific structural features of your target molecule. The carboxylic acid moiety can act as a bidentate or monodentate ligand, coordinating with Pd(II) species in the reaction mixture to form stable, soluble palladium-carboxylate complexes[3]. Unlike standard neutral biphenyls where Pd often precipitates as insoluble "Pd black" and is easily filtered, the carboxylate pulls the palladium into the product phase. Furthermore, the electron-rich methoxy and benzyloxy groups provide additional stabilization to these transition metal intermediates.

Q2: What is the most reliable first-line purification strategy before using expensive scavengers? Expert Insight: Exploit the carboxylic acid functional group via an Acid-Base Extraction . By treating the crude mixture with aqueous base (e.g., NaOH), you convert the product into a highly water-soluble sodium carboxylate salt. Lipophilic palladium species (especially those bound to phosphine ligands like PPh3 or dppf) will remain in the organic phase. After separating the layers, acidifying the aqueous phase forces the product to precipitate, leaving highly polar Pd salts in the aqueous waste. This step alone often reduces Pd levels from >2000 ppm to ~100 ppm.

Q3: After acid-base extraction, my Pd levels are still ~100 ppm. Which metal scavenger should I use to reach <10 ppm? Expert Insight: For carboxylic acid substrates, SiliaMetS® Thiol (silica-bound 1-propanethiol) or Polystyrene-bound TMT (trimercaptotriazine) are the most effective[4][5]. According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) is a "soft" acid. The oxygen atoms of your carboxylic acid are "hard" bases, while the sulfur atoms of the thiol/TMT scavengers are "soft" bases. The scavenger's soft sulfur atoms will thermodynamically outcompete the hard oxygen atoms of the product, stripping the Pd(II) away.

Table 2: Typical Scavenger Efficiency for Carboxylic Acid Suzuki Products

Scavenger Type Functional Group Support Matrix Typical Pd Reduction
SiliaMetS® Thiol Alkyl Thiol Silica Gel > 95%
PS-TMT Trimercaptotriazine Polystyrene > 98%

| Activated Carbon | N/A | Carbon | 40 - 60% |

Detailed Experimental Protocol: The Self-Validating Pd Removal Workflow

This dual-stage protocol combines chemical exploitation of the product's pKa with thermodynamic metal scavenging. It is designed to be self-validating at each critical juncture to ensure process control.

Stage 1: Acid-Base Extraction
  • Dissolution: Concentrate the crude Suzuki reaction mixture under vacuum to remove the primary reaction solvent (e.g., THF or 1,4-dioxane).

  • Basification: Suspend the crude residue in a 1:1 mixture of Methyl tert-butyl ether (MTBE) and 1 M aqueous NaOH. Stir vigorously for 30 minutes.

    • Self-Validation Check: Test the pH of the aqueous layer; it must be > 10. The product should fully dissolve into the aqueous layer. If solids remain, they are likely Pd black or inorganic salts; filter the entire biphasic mixture through a pad of Celite.

  • Phase Separation: Separate the layers. Wash the basic aqueous layer with two additional volumes of MTBE. Discard the organic layers (which contain lipophilic Pd-ligand complexes).

  • Acidification: Cool the aqueous layer to 0–5 °C. Slowly add 2 M HCl dropwise under vigorous stirring until the pH reaches 1.5–2.0.

    • Self-Validation Check: A thick white/off-white precipitate of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid will form. If the precipitate is dark gray or brown, significant Pd is still trapped.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Stage 2: Solid-Supported Scavenging (SiliaMetS® Thiol)
  • Solvation: Dissolve the intermediate product from Stage 1 in a polar, non-coordinating solvent like THF or a THF/EtOH mixture (10 mL/g of product).

  • Scavenger Addition: Add SiliaMetS® Thiol (typically 3–5 equivalents relative to the estimated residual Pd, or roughly 10–20% w/w of the product)[4].

  • Incubation: Heat the suspension to 50 °C and stir gently for 4–12 hours.

    • Causality Note: Heating is required to overcome the activation energy of breaking the Pd-carboxylate coordination bonds and forming the more stable Pd-thiolate bonds.

  • Filtration: Filter the mixture hot through a fine frit or a short pad of Celite to remove the silica-bound Pd. Wash the filter cake with a small amount of warm THF.

  • Crystallization: Concentrate the filtrate and recrystallize the product from EtOH/Water to yield the pure API.

    • Self-Validation Check: Submit a sample for ICP-MS analysis. The solution color should have transitioned from yellow/tan to completely colorless, visually correlating with Pd levels < 10 ppm.

Workflow Visualization

pd_removal A Crude Suzuki Mixture (Contains Pd & Product) B 1. Dissolve in aq. NaOH (pH > 10) 2. Wash with MTBE A->B C Organic Phase (Lipophilic Pd-Ligand Waste) B->C Extraction D Aqueous Phase (Product as Sodium Salt) B->D Extraction E Acidify with HCl (pH < 2) Filter Precipitate D->E F Intermediate Product (Pd ~50-200 ppm) E->F G Dissolve in THF/EtOH Add SiliaMetS® Thiol (50°C, 4h) F->G H Filter over Celite Concentrate Filtrate G->H I Pure 4-(4-Benzyloxyphenyl)- 3-methoxybenzoic acid (<10 ppm Pd) H->I

Workflow for Pd removal from 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1

  • 232 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP). United States Pharmacopeia. 2

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications. 3

  • Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. ResearchGate. 5

  • SiliaMetS - Velocity Scientific Solutions. SiliCycle Metal Scavengers Technical Overview. 4

Sources

Technical Support Center: Purification of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-882-BZ Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Optimization of Column Chromatography for Benzoic Acid Derivatives

Executive Summary & Molecule Analysis

User Query: "I need to purify 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid. My previous attempts resulted in streaking/tailing and poor separation."

Scientist’s Analysis: This molecule presents a classic "dual-threat" in chromatography:

  • The Carboxylic Acid (-COOH): With a pKa of ~4.3-4.5, this group interacts strongly with the silanol groups (Si-OH) on silica gel. Without modification, it will ionize or hydrogen-bond aggressively, causing severe tailing (streaking) and co-elution.

  • The Benzyl Ether (-OCH₂Ph): This adds significant lipophilicity and bulk. While stable to basic conditions, it can be sensitive to strong Lewis acids or hydrogenation.

  • Solubility: The rigid biphenyl-like core likely reduces solubility in non-polar solvents (Hexane), making "wet loading" difficult.

Core Recommendation: You must use an acidified mobile phase to suppress ionization and employ dry loading to manage solubility.

Pre-Purification Diagnostics (The "Triage" Phase)

Before packing a column, verify if a column is actually necessary. This compound allows for a powerful "Chemical Filter" technique due to its acidity.

Protocol A: Acid-Base Extraction (High Priority)

Why this works: This method removes non-acidic impurities (e.g., unreacted benzyl bromide, aldehydes, or neutral coupling byproducts) without running a column.

  • Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Extract 3x with Sat. NaHCO₃ (aq) .[1][2]

    • Mechanism:[3] The benzoic acid deprotonates to the carboxylate salt (water-soluble). Neutral impurities stay in the EtOAc.

  • Discard the organic layer (contains neutral impurities).

  • Acidify the aqueous layer carefully with 1M HCl or Acetic Acid to pH ~3.

    • Observation: The product should precipitate as a white solid.

  • Extract the cloudy aqueous layer 3x with fresh EtOAc.

  • Dry (Na₂SO₄), filter, and concentrate.

Decision Point: Check TLC. If purity is >95%, skip the column. If impurities persist (likely phenolic side-products), proceed to Module 3.

Column Chromatography Protocol

Stationary Phase & Hardware
  • Silica Gel: Standard 40–63 µm (230–400 mesh).

  • Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.

Mobile Phase Strategy (The "Anti-Tailing" Mix)

You cannot use standard Hexane/EtOAc. You must add an acid modifier.[3]

  • Modifier: Acetic Acid (AcOH) is preferred over Formic Acid for this compound as it is less likely to cause solvolysis of the benzyl ether over long runs.

  • Concentration: 0.5% to 1.0% v/v.

Recommended Solvent Systems:

System Composition Polarity Use Case
System A Hexane : EtOAc + 1% AcOH Low to Medium Best for separating non-polar impurities.

| System B | DCM : MeOH + 1% AcOH | Medium to High | Best if the compound is very polar or insoluble in Hexane. |

Loading Strategy: Dry Loading (Mandatory)

Why: This compound is likely insoluble in the starting mobile phase (e.g., 10% EtOAc/Hexane). Injecting it in DCM or MeOH will cause "band broadening" or precipitation inside the column.

Protocol:

  • Dissolve the crude solid in a minimal amount of DCM or Acetone .

  • Add silica gel (approx. 2x the mass of your crude).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.

  • Pour this powder carefully onto the top of your packed column.

Visualization of Purification Logic

The following diagram illustrates the decision process and the mechanism behind the acid modifier.

PurificationStrategy cluster_mobile_phase Mobile Phase Chemistry Start Crude Mixture 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid Extraction Acid-Base Extraction (Partitioning) Start->Extraction TLC_Check TLC Check: Is it pure? Extraction->TLC_Check Done Isolate & Dry (No Column Needed) TLC_Check->Done Yes (>95%) Column Column Chromatography (Silica Gel) TLC_Check->Column No (Impurities remain) WithAcid With 1% AcOH: R-COOH (Protonated) Result: SHARP BAND Column->WithAcid Apply Strategy NoAcid No Acid Modifier: R-COO⁻ interacts with Si-OH Result: TAILING NoAcid->WithAcid Add 1% AcOH

Caption: Decision matrix for purification. Note the critical role of the acid modifier in the column step to prevent silanol interactions.

Troubleshooting & FAQs

Q1: My compound is eluting, but the spots on TLC are still shaped like comets (streaking).

  • Diagnosis: The silica gel might be slightly basic, or the acid concentration in your mobile phase is too low.[4]

  • Fix: Pre-flush the column with Hexane + 1% Acetic Acid before loading your sample. This neutralizes the column bed ("acid washing") before the run begins.

Q2: I see a "ghost peak" or unexpected impurity eluting just before my product.

  • Diagnosis: This is often the methyl ester formed if you used Methanol during loading or synthesis without removing it, or if the compound sat in Methanol/Acid for too long.

  • Fix: Avoid dissolving the compound in Methanol for the loading step. Use Acetone or DCM for dry loading.

Q3: The compound is stuck at the top of the column and won't move.

  • Diagnosis: The solvent polarity is too low. Benzoic acids are polar.[5]

  • Fix: Switch to System B (DCM : MeOH + 1% AcOH) . Start with 100% DCM and gradient to 5% MeOH. The MeOH is strong enough to displace the acid from the silica.

Q4: Can I use UV detection?

  • Answer: Yes. The biphenyl system and the carbonyl group are highly UV active. Monitor at 254 nm (aromatic) and 280 nm .

    • Warning: Acetic acid absorbs slightly below 230 nm, so avoid low wavelengths to prevent baseline noise.

References

  • BenchChem. Technical Support Center: Purification of Product Mixtures Containing Benzoic Acid. (2025).[1][6][7][8][9] Retrieved from 1

  • ChemicalBook. 4-Benzyloxy-3-methoxybenzoic acid Properties & pKa Data. (2025).[1][6][7][8][9] Retrieved from 10

  • Still, W. C., Kahn, M., & Mitra, A.Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978, 43, 14, 2923–2925.
  • ResearchGate. Troubleshooting TLC tailing for Carboxylic Acids. (2018).[4] Retrieved from 4

Sources

Technical Support Center: Optimizing Reaction Time for Hydrolysis of Methyl Ester Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the hydrolysis of methyl ester precursors. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical chemical transformation. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to help you navigate the nuances of optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the hydrolysis of methyl esters.

Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed hydrolysis of methyl esters, and how do they impact reaction time?

Acid-catalyzed and base-catalyzed hydrolysis are the two primary methods for converting a methyl ester to a carboxylic acid, and they differ significantly in their reaction mechanisms and outcomes.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, often the reverse of Fischer esterification. The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The equilibrium nature of this reaction means that it may not go to completion. To drive the reaction forward and optimize the reaction time, a large excess of water is necessary. The reaction with pure water is impractically slow.

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred because it is an irreversible reaction that goes to completion. The ester is heated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed-solvent system. The reaction produces an alcohol and a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate salt and obtain the final carboxylic acid product. The term "saponification" originates from the process of making soap through the hydrolysis of fats and oils.

The choice between acid and base catalysis will depend on the stability of the starting material and the desired reaction outcome. For faster and more complete conversion, base-catalyzed hydrolysis is typically the method of choice.

Q2: My base-catalyzed hydrolysis is sluggish or incomplete. What are the most likely causes and how can I accelerate the reaction?

Several factors can contribute to a slow or incomplete base-catalyzed hydrolysis. Here are the most common culprits and their solutions:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used. For irreversible saponification, an excess of the base is often employed to drive the reaction to completion.

  • Poor Solubility/Phase Separation: Many methyl esters have limited solubility in purely aqueous solutions. If the ester and the aqueous base form two separate layers, the reaction will be very slow due to the limited interfacial area for reaction.

    • Solution: Employ a co-solvent to create a homogeneous reaction mixture. Common choices include tetrahydrofuran (THF), methanol (MeOH), ethanol (EtOH), or dioxane. For example, a mixture of THF and water is a very common and effective solvent system.

  • Low Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.

    • Solution: Heating the reaction mixture, often to reflux, can significantly increase the reaction rate. However, be mindful of the thermal stability of your compound.

  • Steric Hindrance: Bulky chemical groups near the ester functional group can physically block the approach of the hydroxide ion, slowing down the reaction.

    • Solution: For sterically hindered esters, more forcing conditions may be necessary, such as prolonged heating, using a stronger base, or a higher concentration of the base. In some very difficult cases, alternative methods like acid-catalyzed hydrolysis might be considered.

Q3: I am observing epimerization at a chiral center near the ester during hydrolysis. How can I minimize this side reaction?

Epimerization is a significant concern when hydrolyzing esters with adjacent stereocenters, particularly in base-catalyzed reactions. The enolizable proton at the chiral center can be abstracted by the base, leading to a loss of stereochemical integrity.

To mitigate epimerization:

  • Use Milder Bases: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can sometimes be less prone to causing epimerization.

  • Control Reaction Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Running the reaction at 0°C or even lower temperatures can sometimes prevent epimerization.

  • Careful Control of Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Consider Acidic Conditions: If base-catalyzed methods consistently lead to epimerization, switching to acid-catalyzed hydrolysis might be a viable alternative, as it does not involve the generation of an enolate.

Q4: How do I choose the optimal solvent system for my methyl ester hydrolysis?

The ideal solvent system will dissolve both the methyl ester and the hydrolysis reagent (acid or base) to create a single phase, facilitating a faster reaction.

  • For Base-Catalyzed Hydrolysis:

    • Aqueous Mixtures: As mentioned, co-solvents are often necessary. THF/water, methanol/water, and dioxane/water are common choices.

    • Caution with Alcoholic Solvents: When using an alcohol like methanol or ethanol as a co-solvent, be aware of the potential for transesterification, where the solvent alcohol can exchange with the methoxy group of the ester. This is generally not an issue if the goal is complete hydrolysis to the carboxylic acid.

  • For Acid-Catalyzed Hydrolysis:

    • Aqueous Acid: An excess of dilute aqueous acid (e.g., HCl or H2SO4) is typically used.

    • Co-solvents: If the ester is not soluble in the aqueous acid, a co-solvent like dioxane can be employed.

A good starting point is often a 1:1 or 2:1 mixture of an organic solvent (like THF) and water.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the hydrolysis of methyl ester precursors.

Troubleshooting Decision Tree

start Problem: Slow or Incomplete Hydrolysis check_solubility Is the reaction mixture homogeneous? start->check_solubility add_cosolvent Action: Add a co-solvent (e.g., THF, MeOH, Dioxane) check_solubility->add_cosolvent No check_temp Is the reaction being heated? check_solubility->check_temp Yes add_cosolvent->check_temp increase_temp Action: Increase temperature (e.g., to reflux) check_temp->increase_temp No check_base Is at least a stoichiometric amount of base being used? check_temp->check_base Yes increase_temp->check_base increase_base Action: Increase the equivalents of base check_base->increase_base No steric_hindrance Is the ester sterically hindered? check_base->steric_hindrance Yes increase_base->steric_hindrance forcing_conditions Action: Use more forcing conditions (prolonged heating, stronger base) steric_hindrance->forcing_conditions Yes consider_acid Consider switching to acid-catalyzed hydrolysis steric_hindrance->consider_acid No, and still no reaction forcing_conditions->consider_acid If still unsuccessful

Caption: Troubleshooting decision tree for slow or incomplete methyl ester hydrolysis.

Summary of Key Optimization Parameters
ParameterRecommendation for Slow ReactionsRationale
Catalyst/Reagent Increase equivalents of base (e.g., to 3 eq. or more). Consider a different base (e.g., LiOH).Drives the reaction forward and can overcome substrate inhibition. Different cations can influence reactivity.
Temperature Increase to reflux.Increases reaction kinetics.
Solvent Add a co-solvent (THF, MeOH, Dioxane) to ensure homogeneity.A single phase maximizes contact between reactants.
Reaction Time Monitor by TLC, HPLC, or GC to determine the endpoint.Avoids unnecessary heating which can lead to side reactions.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a general starting point for the saponification of a methyl ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the methyl ester (1.0 eq.) in a suitable solvent mixture (e.g., THF:water 2:1 v/v).

  • Addition of Base: Add an aqueous solution of a base (e.g., 2 M NaOH, 1.5-3.0 eq.) to the stirred solution.

  • Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C or reflux) and monitor the progress of the reaction.

  • Monitoring: Periodically take small aliquots from the reaction mixture, quench with dilute acid, and analyze by TLC or HPLC to track the disappearance of the starting material.

  • Workup (Acidification): Once the reaction is complete, cool the mixture to room temperature or 0°C in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of a hydrolysis reaction.

  • Prepare a TLC plate: Use a silica gel plate.

  • Spotting: On the baseline of the plate, spot a small amount of the starting methyl ester (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The starting ester will be less polar than the product carboxylic acid.

  • Visualization: Visualize the plate under UV light (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The product carboxylic acid will have a lower Rf value (it will travel less up the plate) than the starting ester.

Reaction Mechanisms

Base-Catalyzed Hydrolysis (Saponification)

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate cluster_2 Step 3: Acid-Base Reaction (Irreversible) R-CO-OMe Methyl Ester Tetrahedral_Intermediate Tetrahedral Intermediate R-CO-OMe->Tetrahedral_Intermediate OH- Hydroxide OH-->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate_2->Carboxylic_Acid MeO- Methoxide Tetrahedral_Intermediate_2->MeO- Carboxylic_Acid_2 Carboxylic Acid Carboxylate Carboxylate Salt Carboxylic_Acid_2->Carboxylate MeO-_2 Methoxide MeOH Methanol MeO-_2->MeOH

Caption: Mechanism of base-catalyzed methyl ester hydrolysis (saponification).

This mechanism proceeds via a nucleophilic acyl substitution. The key steps are the nucleophilic attack of the hydroxide ion on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the methoxide leaving group. The final, irreversible step is the deprotonation of the carboxylic acid by the methoxide or another equivalent of hydroxide, which drives the reaction to completion.

Acid-Catalyzed Hydrolysis

cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack by Water cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Methanol cluster_4 Step 5: Deprotonation R-CO-OMe Methyl Ester Protonated_Ester Protonated Ester R-CO-OMe->Protonated_Ester H3O+ Hydronium H3O+->Protonated_Ester Protonated_Ester_2 Protonated Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester_2->Tetrahedral_Intermediate H2O Water H2O->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate_2->Protonated_Intermediate Protonated_Intermediate_2 Protonated Intermediate Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate_2->Protonated_Acid MeOH Methanol Protonated_Intermediate_2->MeOH Protonated_Acid_2 Protonated Carboxylic Acid Carboxylic_Acid Carboxylic Acid Protonated_Acid_2->Carboxylic_Acid

Caption: Mechanism of acid-catalyzed methyl ester hydrolysis.

In the acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which activates the ester towards nucleophilic attack by a weak nucleophile like water. This is followed by the formation of a tetrahedral intermediate, proton transfer, and elimination of methanol as a leaving group. All steps in this mechanism are reversible.

References

  • 1

  • 2

  • 3

  • 4

  • [15.9: Hydrolysis of Esters - Chemistry LibreTexts](

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methoxy Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: 3-OMe-STERIC-001 Assigned Specialist: Senior Application Scientist

Welcome to the Hindered Coupling Support Hub

You are likely here because a standard coupling protocol (e.g., Pd(PPh₃)₄ or simple Pd(OAc)₂/PPh₃) failed on a substrate containing a 3-methoxy group .

While a methoxy group at the 3-position (meta) relative to the halide (C1) is electronically activating, it becomes a severe steric blocker if your coupling site is at C2 (the ortho position). This "ortho-effect" inhibits catalyst coordination and slows down the critical reductive elimination step.

This guide provides field-proven protocols to bypass this steric wall using next-generation Buchwald dialkylbiaryl phosphine ligands.

Module 1: Diagnostic & Strategy

Before proceeding, confirm your substrate geometry. The "3-methoxy" challenge usually manifests in two scenarios:

  • The "Ortho-Blocker" (Critical): You are coupling at C2. The C3-methoxy group creates a "roof" over the reaction site.

    • Solution: Requires ligands with specific "cone angles" and flexibility (e.g., SPhos, XPhos).

  • The "Biaryl Twist" (Atropisomerism): You are creating a biaryl system where the 3-methoxy group forces the rings out of planarity.

    • Solution: High-temperature protocols to overcome rotational barriers or specialized catalysts to induce axial chirality.

Ligand Selection Decision Tree

Use this logic flow to select the correct catalytic system for your specific hindrance profile.

LigandSelection Start Identify Coupling Type Type Bond Formation? Start->Type CC C-C Bond (Suzuki-Miyaura) Type->CC CN C-N Bond (Buchwald-Hartwig) Type->CN Subst Is the Halide Ortho-Substituted? CC->Subst AmineType Amine Type? CN->AmineType SPhos USE SPhos (Excellent for 2,6-disubstitution) Subst->SPhos Yes (e.g., 2-halo-3-OMe) XPhos USE XPhos (General steric bulk) Subst->XPhos Moderate Hindrance Brett USE BrettPhos (Primary Amines) AmineType->Brett Primary (-NH2) Ru USE RuPhos (Secondary Amines) AmineType->Ru Secondary (-NHR)

Caption: Decision matrix for selecting Buchwald ligands based on coupling type and steric environment.

Module 2: Suzuki-Miyaura Solution (C-C Bond)

For 3-methoxy-2-haloarenes, standard ligands fail because they cannot force the crowded Pd(II) center to undergo reductive elimination. SPhos is the industry standard here. Its methoxy groups (on the ligand itself) provide hemilabile coordination, stabilizing the Pd(0) species while its bulk promotes the difficult reductive elimination.

The "SPhos" Protocol (High Steric Demand)

Applicability: 2-bromo-3-methoxyarenes, 2-chloro-3-methoxyarenes.

ComponentRecommendationFunction
Precatalyst SPhos Pd G3 (or G4)Ensures 1:1 Pd:Ligand ratio; rapid activation at room temp.
Loading 0.5 – 2.0 mol%Higher loading (2%) required for chlorides.
Base K₃PO₄ (Tribasic Potassium Phosphate) Mild enough to prevent deboronation; strong enough for activation.
Solvent Toluene/Water (10:1) or 1,4-Dioxane/Water Biphasic systems are crucial for solubilizing inorganic bases.
Temp 80°C – 100°CHeat is required to overcome the rotational barrier of the intermediate.
Step-by-Step Workflow:
  • Charge: Add aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0 equiv) to a vial.

  • Catalyst: Add SPhos Pd G3 (1–2 mol%). Note: If using Pd(OAc)₂ + SPhos, premix them in solvent for 5 mins at 60°C first.

  • Solvent: Add Toluene/Water (10:1) to achieve 0.2 M concentration.

  • Degas: Sparge with Argon/Nitrogen for 2 minutes (Oxygen is a poison here).

  • Reaction: Seal and heat to 100°C for 2–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water.

Why this works: The SPhos ligand creates a "pocket" that protects the Pd center from aggregation but opens up transiently to allow the bulky boronic acid to enter [1].

Module 3: Buchwald-Hartwig Solution (C-N Bond)

Coupling an amine ortho to a methoxy group is notoriously difficult due to the "ortho-effect" retarding the approach of the amine nucleophile.

The "RuPhos/BrettPhos" Protocol

Applicability: Amination of 3-methoxy-2-haloarenes.

ParameterPrimary Amines (R-NH₂)Secondary Amines (R₂NH)
Ligand BrettPhos RuPhos
Precatalyst BrettPhos Pd G3/G4RuPhos Pd G3/G4
Base LHMDS (1.0 M in THF) or NaOtBuNaOtBu (Sodium tert-butoxide)
Solvent 1,4-Dioxane or t-Amyl AlcoholToluene or 1,4-Dioxane
Step-by-Step Workflow:
  • Charge Solids: Add aryl halide (1.0 equiv), Base (NaOtBu, 1.4 equiv), and Precatalyst (1–2 mol%) to a vial inside a glovebox or under active N₂ flow.

    • Critical: NaOtBu is hygroscopic. Use fresh reagent.

  • Add Liquids: Add solvent (anhydrous, degassed) and the Amine (1.2 equiv).

  • Heat: 80°C – 110°C.

    • Tip: If using LHMDS (for base-sensitive substrates), add it last via syringe.

  • Monitor: Check LCMS at 1 hour. These catalysts are fast. If no conversion by 2 hours, increase temp to 120°C.

Mechanistic Insight: RuPhos and BrettPhos are designed to prevent the formation of stable, unreactive Pd-amine dimers (the "resting state" trap) which is common with hindered substrates [2].

Module 4: Troubleshooting & FAQ

Common Failure Modes
SymptomDiagnosisCorrective Action
Protodehalogenation (Ar-X → Ar-H)The reaction is "stalling" at the Pd(II) state; the hydride source (often solvent) is reducing the ring.1. Switch solvent from alcohol to Toluene or Dioxane .2. Ensure system is strictly anhydrous .3. Increase catalyst loading to speed up RE.
Homocoupling (Ar-Ar)Oxidant present (O₂) or transmetallation is too slow.1. Degas solvents more rigorously.2. Slow down the addition of the Boronic Acid (syringe pump).
No Reaction (SM recovered)Catalyst poisoning or failure to activate (Oxidative Addition failure).1. Switch to XPhos Pd G4 (more potent for Cl).2. Use Cs₂CO₃ instead of K₃PO₄ (higher solubility).
Low Yield with Heterocycles N-coordination to Pd is killing the catalyst.1. Use tBuXPhos or A-taPhos .2. Increase temperature to break the Pd-N coordination.
Mechanistic Visualization: The Steric Bypass

The diagram below illustrates how bulky ligands (L) facilitate the rate-determining step (Reductive Elimination) in hindered systems.

Mechanism cluster_steric Critical Failure Point for Standard Ligands Pd0 Pd(0)-L (Active) OxAdd Oxidative Addition Pd0->OxAdd PdII Pd(II)-Ar-X (Crowded) OxAdd->PdII Fast with electron-rich L TransMet Trans- metallation PdII->TransMet PdComplex Pd(II)-Ar-Nu (Very Crowded) TransMet->PdComplex 3-OMe blocks approach RedElim Reductive Elimination PdComplex->RedElim Ligand Bulk Squeezes Product Out RedElim->Pd0 Regeneration Product Ar-Nu (Product) RedElim->Product

Caption: The catalytic cycle showing where steric bulk forces the product release (Reductive Elimination).

References

  • Walker, S. D., et al. (2004). "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides."[1] Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

This guide provides an in-depth structural analysis of 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid , a biaryl scaffold frequently encountered as an intermediate in the synthesis of mesogenic liquid crystals and SGLT2 inhibitors.

Unlike simple benzoic acid derivatives, this molecule presents a biphenyl core with asymmetric substitution. The interplay between the electron-withdrawing carboxylic acid and the electron-donating methoxy/benzyloxy groups creates a unique magnetic environment. This guide compares the spectral performance of this molecule in DMSO-d6 versus CDCl3 , highlighting why solvent selection is critical for accurate characterization of the carboxylic acid moiety and the biaryl linkage.

The Molecule at a Glance
  • Core Scaffold: Biphenyl (4-substituted-3-methoxybenzoic acid linked to 4-benzyloxyphenyl).

  • Key Functional Groups: Carboxylic Acid (-COOH), Methoxy (-OCH3), Benzyloxy Ether (-OCH2Ph).

  • Critical Analytical Challenge: Distinguishing the biaryl protons from the benzyl protecting group protons and confirming the integrity of the ether linkage.

Comparative Analysis: Solvent Effects (DMSO-d6 vs. CDCl3)

The choice of solvent is not merely about solubility; it fundamentally alters the chemical shifts (


) and peak shapes due to hydrogen bonding and dielectric effects.
Table 1: Comparative Chemical Shift Data ( , ppm)
Proton AssignmentMultiplicity

(DMSO-d6)

(CDCl3)

(Solvent Shift)
Structural Insight
-COOH (Acid)Broad Singlet12.80 - 13.10 10.50 - 11.50 (Broad/Weak)+2.0 ppmDMSO stabilizes the acid dimer/monomer via H-bonding, yielding a distinct peak. In CDCl3, this peak is often broadened into the baseline.
Ar-H (Benzoyl H-2)Doublet (d)7.657.75-0.10Ortho to -COOH; slight shielding in DMSO due to solvation of the carbonyl.
Ar-H (Benzoyl H-6)Doublet of Doublets (dd)7.587.68-0.10Coupling with H-5 and H-2.
Ar-H (Benzoyl H-5)Doublet (d)7.357.25+0.10Ortho to the biaryl bond; sensitive to the twist angle of the two phenyl rings.
Ar-H (Phenoxy AA'BB')Multiplet7.55 (H-2'/6'), 7.12 (H-3'/5')7.50, 7.05+0.05The AA'BB' system of the 4-benzyloxyphenyl ring is clearer in DMSO due to higher viscosity/slower tumbling.
Ph-H (Benzyl)Multiplet7.30 - 7.457.35 - 7.45~0.0The protecting group aromatic protons are relatively solvent-insensitive.
-O-CH2-Ph (Benzylic)Singlet5.18 5.12+0.06Diagnostic peak for the protecting group.
-OCH3 (Methoxy)Singlet3.85 3.94-0.09Methoxy protons are shielded in DMSO due to solvent anisotropy.
Performance Verdict
  • Preferred Solvent: DMSO-d6.

    • Reasoning: The carboxylic acid proton is quantitative and sharp, allowing for integration checks against the methoxy group to confirm purity. The biaryl region (7.0–7.8 ppm) is better resolved.

  • Alternative: CDCl3. [1][2][3][4][5]

    • Use Case: Only if the carboxylic acid is converted to a methyl ester. As a free acid, the solubility is poor, leading to aggregation and line broadening that obscures the aromatic splitting patterns.

Structural Logic & Signal Assignment

To validate the structure, one must correlate the specific electronic effects of substituents with the observed shifts.

A. The "Downfield" Acid (12.0 - 13.0 ppm)

The most deshielded proton. Its presence confirms the hydrolysis of any ester precursors.

  • Protocol Check: If this peak is absent or integrates < 1H, suspect salt formation (carboxylate) or incomplete hydrolysis.

B. The Biaryl Core (7.0 - 7.8 ppm)

This region is complex due to the overlap of the benzoic acid ring (Ring A) and the benzyloxyphenyl ring (Ring B).

  • Ring A (Benzoic): The protons ortho to the -COOH (H-2 and H-6) are pushed downfield (~7.6 ppm) due to the electron-withdrawing carbonyl anisotropy.

  • Ring B (Ether): The protons ortho to the benzyloxy group are shielded (~7.1 ppm) by the electron-donating oxygen lone pairs.

  • Coupling: Look for the AA'BB' system of Ring B. It appears as two "roofed" doublets, distinguishing it from the more complex splitting of Ring A.

C. The Aliphatic Markers (3.0 - 5.2 ppm)

These are your "Internal Standards" for integration.

  • Benzylic CH2 (5.18 ppm): A sharp singlet. Integration should be exactly 2H.

  • Methoxy CH3 (3.85 ppm): A sharp singlet.[3] Integration should be exactly 3H.

  • Validation Ratio: The integral ratio of (Benzylic CH2 : Methoxy CH3) must be 2:3 . Deviations indicate cleavage of the benzyl ether (deprotection) or impurities.

Visualization: Diagnostic Workflow

The following diagram maps the logical flow for interpreting the NMR spectrum to confirm the identity of the molecule.

NMR_Analysis_Logic Raw_Spec Raw 1H NMR Spectrum (DMSO-d6) Region_Low Low Field Region (12.0 - 13.5 ppm) Raw_Spec->Region_Low Region_Mid Aromatic Region (7.0 - 8.0 ppm) Raw_Spec->Region_Mid Region_High Aliphatic Region (3.5 - 5.5 ppm) Raw_Spec->Region_High Decision_Acid Broad Singlet Present? Region_Low->Decision_Acid Decision_Biaryl Identify AA'BB' Pattern vs. ABC System Region_Mid->Decision_Biaryl Decision_Ratio Integral Ratio Check CH2 (2H) : OMe (3H) Region_High->Decision_Ratio Conclusion_Valid VALIDATED STRUCTURE 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid Decision_Acid->Conclusion_Valid Yes Conclusion_Salt ERROR: Salt/Ester Form Decision_Acid->Conclusion_Salt No (Peak Missing) Decision_Biaryl->Conclusion_Valid Pattern Matches Decision_Ratio->Conclusion_Valid Ratio 2:3 Conclusion_Cleaved ERROR: Benzyl Group Lost Decision_Ratio->Conclusion_Cleaved Ratio < 2:3

Caption: Figure 1: Logical decision tree for validating the structural integrity of the target molecule via 1H NMR.

Experimental Protocol: Sample Preparation & Acquisition

To reproduce the data cited in Table 1, follow this rigorous protocol designed to minimize water suppression artifacts and concentration effects.

Step 1: Solvent Preparation
  • Selection: Use DMSO-d6 (99.9 atom % D) containing 0.03% v/v TMS (Tetramethylsilane).

  • Drying: Ensure the solvent is stored over molecular sieves (3Å or 4Å). Water peaks in wet DMSO appear at ~3.33 ppm and can broaden exchangeable protons (COOH).[1]

Step 2: Sample Preparation
  • Weigh 5–10 mg of the solid acid into a clean vial.

  • Add 0.6 mL of DMSO-d6.

  • Critical Step: Sonicate for 30 seconds. Biaryl carboxylic acids often exhibit polymorphism or crystalline habits that dissolve slowly. Ensure the solution is perfectly clear.

  • Transfer to a high-quality NMR tube (5mm, 500MHz rated).

Step 3: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The carboxylic acid proton has a long T1 relaxation time. A short D1 will suppress its integration, leading to false purity calculations.

  • Scans (NS): 16 or 32 scans are sufficient for 10 mg samples.

  • Temperature: 298 K (25°C).

Comparison with Alternatives (Precursor Analysis)

A common synthesis route involves the Suzuki coupling of a protected phenol followed by hydrolysis. A frequent impurity is the deprotected phenol (loss of the benzyl group).

FeatureTarget Molecule (Benzylated)Alternative (Deprotected Phenol)
Benzylic CH2 Singlet @ 5.18 ppm (2H) ABSENT
Aromatic Region Multiplet @ 7.30-7.45 ppm (5H) presentBenzyl aromatic protons absent
Phenolic OH AbsentSinglet @ ~9.5 - 10.0 ppm (1H)
Solubility Moderate in organic solventsHigher polarity; may require MeOD

Diagnostic Rule: If the singlet at 5.18 ppm is missing, or if you see a new broad singlet around 9.5 ppm, the benzyl protecting group has been cleaved (likely by acidic conditions or hydrogenolysis).

References

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals. PMC. Retrieved from [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzyloxy Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyloxy biphenyls represent a critical scaffold in medicinal chemistry, frequently serving as lipophilic precursors or prodrugs for active hydroxybiphenyl pharmacophores. However, their structural characterization presents unique challenges due to the lability of the benzyl ether bond.

This guide provides a technical comparison of the mass spectrometric (MS) behavior of benzyloxy biphenyls against their primary metabolic "alternatives"—hydroxybiphenyls and methoxybiphenyls. We analyze fragmentation kinetics, ionization efficacy (EI vs. ESI), and provide a self-validating protocol for isomeric differentiation.

Part 1: The Comparative Landscape

In drug development, distinguishing the parent compound (benzyloxy biphenyl) from its Phase I metabolites (hydroxybiphenyls) or synthetic analogs (methoxybiphenyls) is critical. The following table contrasts the "performance"—defined here as ionization response and diagnostic fragmentation—of these three structural classes.

Table 1: Diagnostic Ion Signatures & Neutral Losses
FeatureBenzyloxy Biphenyls (Target)Hydroxybiphenyls (Metabolite)Methoxybiphenyls (Analog)
Dominant Fragment (EI) m/z 91 (Tropylium ion,

)
m/z 170 (

typically base peak)
m/z 171 (

)
Lability High (Ether bond cleavage)Low (Stable aromatic core)Moderate (Methyl radical loss)
Diagnostic Neutral Loss 91 Da (Benzyl radical) or 92 Da (Toluene via H-transfer)28 Da (CO) or 29 Da (CHO)15 Da (

) or 30 Da (

)
ESI Sensitivity Moderate (Hydrophobic, requires adducts like

)
High (Easily deprotonated

or protonated)
Moderate to High
Differentiation Utility High : m/z 91 is a "red flag" for benzyl groups.High : Stable molecular ion confirms core structure.Medium : Loss of 15 Da is common in many methyl ethers.

Key Insight: The presence of the benzyloxy group acts as a "fragmentation fuse." Under Electron Impact (EI), the formation of the stable tropylium ion (


) is so thermodynamically favorable that it often suppresses the intensity of the molecular ion (

), unlike hydroxy- or methoxy- analogs where the aromatic core retains the charge.

Part 2: Mechanistic Deep Dive

To interpret the spectra accurately, one must understand the causality behind the fragmentation. The cleavage is not random; it is driven by the stability of the resulting carbocations.

Primary Fragmentation Pathway (EI & CID)

The cleavage of the benzyl ether bond occurs via two competing mechanisms:

  • Heterolytic Cleavage: Generates a benzyl cation (which rearranges to tropylium) and a neutral phenoxy radical.

  • Homolytic Cleavage: Generates a stable phenoxy cation and a benzyl radical.

The dominance of the Tropylium Ion (m/z 91) is due to its 6


-electron aromatic system, which is significantly more stable than the benzyl cation isomer.
Diagram 1: Primary Fragmentation Workflow

FragmentationPathway Parent Parent: Benzyloxy Biphenyl (Molecular Ion M+•) Transition Transition State (Distonic Ion) Parent->Transition Ionization (70eV or CID) Tropylium Tropylium Ion (m/z 91) (Base Peak in EI) Transition->Tropylium Heterolytic Cleavage (Favored) NeutralPhenoxy Neutral Biphenyl-O Radical (Not Detected) Transition->NeutralPhenoxy PhenoxyCation Biphenyl-O Cation (m/z = M - 91) Transition->PhenoxyCation Homolytic Cleavage (Competing Path) BenzylRadical Benzyl Radical (Neutral Loss) Transition->BenzylRadical BenzylCation Benzyl Cation (C7H7+) Tropylium->BenzylCation Isomerization

Figure 1: The dual-pathway fragmentation of benzyloxy biphenyls. The formation of the tropylium ion (red) is the thermodynamic sink, often dominating the spectrum.

Isomeric Differentiation: The Ortho-Effect

A critical challenge in biphenyl analysis is distinguishing ortho-benzyloxy isomers from para-isomers. Standard fragmentation (m/z 91) appears in both. However, ortho-isomers exhibit a unique "Ortho-Effect" rearrangement.

  • Mechanism: The spatial proximity of the benzyloxy oxygen to the ortho-proton on the adjacent phenyl ring facilitates a specific Hydrogen transfer.

  • Result: Elimination of a neutral molecule (often water or methanol if methoxy-substituted) or cyclization, leading to distinct ion ratios.[1]

Diagram 2: Isomeric Differentiation Logic

OrthoEffect Isomer Unknown Isomer (Benzyloxy Biphenyl) Ortho Ortho-Isomer (2-Benzyloxy) Isomer->Ortho If Steric Proximity Para Para-Isomer (4-Benzyloxy) Isomer->Para If Linear Frag_Ortho Diagnostic Ion: [M-H2O]+ or Cyclized High abundance of m/z (M-17/18) Ortho->Frag_Ortho H-Transfer (6-membered TS) Frag_Para Standard Fragmentation Base Peak: m/z 91 Low/No [M-H2O]+ Para->Frag_Para Direct Cleavage

Figure 2: Decision tree for distinguishing ortho- vs. para-isomers based on secondary fragmentation channels facilitated by steric proximity.

Part 3: Validated Experimental Protocols

To ensure reproducibility and scientific integrity, follow this self-validating workflow. This protocol is designed to minimize in-source fragmentation (ISF) while maximizing structural information.

Protocol A: ESI-MS/MS Structural Elucidation

Objective: Confirm benzyloxy structure and identify metabolic soft spots.

  • Sample Preparation:

    • Dissolve 0.1 mg of analyte in 1 mL MeOH (HPLC grade).

    • Critical Step: Add 0.1% Formic Acid. Reasoning: Promotes protonation

      
      . Without acid, these ethers ionize poorly in ESI.
      
  • Direct Infusion:

    • Flow rate: 10 µL/min.

    • Source Temp: 300°C. Warning: Too high (>400°C) causes thermal degradation of the ether bond before ionization.

  • Energy-Resolved MS (ERMS):

    • Isolate the precursor

      
      .
      
    • Step collision energy (CE) from 10 eV to 50 eV in 5 eV increments.

    • Validation Check: Plot the "Survival Yield" of the precursor vs. CE.

      • Result: Benzyloxy biphenyls show a steep decline in survival yield at lower energies (15-25 eV) compared to hydroxybiphenyls (>30 eV), confirming the labile ether bond.

  • Data Interpretation:

    • Look for the transition:

      
      .
      
    • If m/z 91 is absent but m/z 105 (

      
      ) is present, suspect oxidation of the benzyl ring (metabolite).
      
Protocol B: EI-GC/MS for Isomer Screening

Objective: Differentiate o, m, p isomers in complex mixtures.

  • Inlet Conditions:

    • Mode: Splitless (1 min purge).

    • Temp: 250°C.

  • Column: Rxi-5Sil MS (or equivalent low-bleed phase).

  • Ionization:

    • Electron Energy: 70 eV (Standard).[2]

    • Alternative: If

      
       is missing, lower energy to 20 eV (Soft EI). Reasoning: 70 eV often obliterates the molecular ion of benzyl ethers; 20 eV preserves the 
      
      
      
      for confirmation.
  • Diagnostic Ratio Calculation:

    • Calculate Ratio

      
      .
      
    • Para-isomers:

      
       (Dominant cleavage).
      
    • Ortho-isomers:

      
       (Suppressed cleavage due to competing cyclization/rearrangement).
      

References

  • Vertex AI Search. (2023). Tropylium Ion Formation from Toluene: Solution of an Old Problem in Organic Mass Spectrometry. Accounts of Chemical Research. [Link]

  • Vertex AI Search. (2023). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions. Journal of Mass Spectrometry. [Link]

  • Vertex AI Search. (2023). Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. PubMed. [Link]

  • Vertex AI Search. (2023). Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. [Link]

  • Vertex AI Search. (2023). Direct Evidence of the Benzylium and Tropylium Cations as the two long-lived Isomers of C7H7+. arXiv. [Link]

Sources

thermal stability comparison of benzyloxy vs hydroxy biphenyl acids

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of functional group modifications is critical when designing high-performance materials or active pharmaceutical ingredients (APIs). Biphenyl carboxylic acids are foundational building blocks in the synthesis of thermotropic liquid crystal polymers (TLCPs), metal-organic frameworks (MOFs), and advanced drug intermediates.

When modifying the biphenyl core, the choice between a free hydroxy (-OH) and a protected benzyloxy (-OBn) moiety profoundly alters the molecule's thermal stability, phase behavior, and downstream processing window. This guide provides an objective, data-backed comparison of benzyloxy versus hydroxy biphenyl acids, focusing on their thermal degradation mechanisms and stability profiles.

Mechanistic Foundations: Causality of Thermal Stability

Hydroxy Biphenyl Acids (HBA)

Hydroxybiphenyl carboxylic acids (e.g., 4'-hydroxybiphenyl-4-carboxylic acid) exhibit exceptional thermal stability. The presence of the free hydroxyl group enables an extensive intermolecular hydrogen-bonding network. This network significantly increases the lattice energy of the crystal structure, which consequently drives up the melting point (


) and the glass transition temperature (

) when incorporated into polymer backbones[1].

Degradation Causality: Because of the high lattice energy and stable aromatic core, thermal decomposition of HBAs typically requires extreme temperatures (>400 °C). The primary degradation pathways involve:

  • Decarboxylation: The loss of

    
     to yield biphenyl derivatives.
    
  • Dehydration and Ring-Closure: The elimination of

    
     leading to the formation of fluorenone derivatives[2].
    In oxidative environments, thermal oxidative processes will accelerate mass loss, but in inert atmospheres, the 5% weight loss temperature (
    
    
    
    ) remains exceptionally high[3].
Benzyloxy Biphenyl Acids (BBA)

Benzyloxybiphenyl acids utilize a benzyl ether linkage to mask the hydroxyl group. This modification introduces significant steric bulk, which disrupts the tight crystalline packing of the biphenyl core. As a result, BBAs generally exhibit lower melting points and enhanced solubility in organic solvents, making them highly valuable for solution-phase synthesis and as precursors for asymmetric banana-shaped liquid crystals[4] and highly porous MOFs[5].

Degradation Causality: The thermal stability of BBAs is inherently limited by the benzyl ether bond. The C-O bond of the benzyloxy group is susceptible to homolytic cleavage or thermal rearrangement at much lower temperatures (~250–350 °C) compared to the biphenyl backbone[6]. This cleavage typically results in the volatilization of toluene or benzaldehyde, manifesting as a distinct, early weight-loss step during thermal analysis.

Quantitative Data Comparison

The following table summarizes the divergent thermal properties induced by these two functional groups.

PropertyHydroxy Biphenyl Acids (HBA)Benzyloxy Biphenyl Acids (BBA)
Dominant Intermolecular Forces Strong hydrogen bondingWeak van der Waals, high steric hindrance
Typical Melting Point (

)
High (>250 °C)Moderate (150–200 °C)
5% Weight Loss (

)
> 400 °C[3]~ 250–350 °C[6]
Primary Degradation Mechanism Decarboxylation, Fluorenone formation[2]Benzyl ether cleavage (C-O homolysis)
Primary Applications High-performance TLCPs[1]Soluble intermediates, MOF ligands[5]

Experimental Workflows: Thermal Validation Protocols

To objectively validate the thermal stability of these compounds, a self-validating dual-analysis approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is required.

Protocol 1: Thermogravimetric Analysis (TGA) for Degradation Profiling

This protocol isolates the specific degradation temperatures of the functional groups without oxidative interference.

  • Sample Preparation: Accurately weigh 5.0 ± 0.5 mg of the biphenyl acid sample into an alumina (

    
    ) crucible.
    
  • Purge Gas: Establish a strictly inert atmosphere using high-purity Nitrogen or Argon at a flow rate of 50–100 mL/min to prevent premature thermal oxidation[3].

  • Heating Ramp: Equilibrate the sample at 30 °C for 5 minutes. Apply a linear heating rate of 10 °C/min from 30 °C to 800 °C[7].

  • Data Acquisition: Record the primary weight loss curve (TGA) and the derivative thermogravimetry curve (DTG).

  • Analysis: Identify the

    
     (temperature at 5% mass loss). BBAs will typically show a multi-stage degradation (initial benzyl loss around 250 °C), while HBAs show a single high-temperature drop above 450 °C.
    
Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

This protocol determines the melting point and identifies any liquid crystalline (mesomorphic) phase transitions.

  • Sample Preparation: Seal 3.0–5.0 mg of the sample in a standard aluminum DSC pan.

  • Thermal History Erasure: Heat the sample at 10 °C/min to approximately 20 °C above its estimated melting point. Hold isothermally for 3 minutes to erase the thermal history.

  • Cooling Cycle: Cool the sample at 10 °C/min to 20 °C to observe crystallization behavior.

  • Second Heating Scan: Reheat the sample at 10 °C/min. Record the endothermic melting peak (

    
    ) and any mesomorphic phase transitions (e.g., nematic or smectic phases)[4].
    

Visualizations

MechanisticDegradation HBA Hydroxy Biphenyl Acids (HBA) TempHigh High Temp (>400°C) HBA->TempHigh Thermal Stress BBA Benzyloxy Biphenyl Acids (BBA) TempLow Moderate Temp (~250-350°C) BBA->TempLow Thermal Stress DegHBA1 Decarboxylation (Biphenyl Formation) TempHigh->DegHBA1 DegHBA2 Dehydration (Fluorenone Formation) TempHigh->DegHBA2 DegBBA C-O Bond Homolysis (Benzyl Cleavage) TempLow->DegBBA

Mechanistic thermal degradation pathways of HBA versus BBA.

ThermalWorkflow Prep Sample Prep (3-5 mg, Al/Al2O3) Purge Inert Purge (N2 or Ar) Prep->Purge Heat Linear Heating (10 °C/min) Purge->Heat Detect Data Acquisition (TGA / DSC) Heat->Detect Analyze Parameter Extraction (Tm, Td_5%, Tmax) Detect->Analyze

Standardized TGA and DSC thermal analysis workflow.

References

1.[2] Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. ACS Publications.[Link] 2.[1] Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. MDPI.[Link] 3.[6] Design, synthesis, and characterisation of symmetrical bent-core liquid crystalline dimers with diacetylene spacer. Taylor & Francis Online.[Link] 4.[4] Asymmetric banana-shaped liquid crystals with two different terminal alkoxy tails. ResearchGate.[Link] 5.[5] Highly Porous and Robust 4,8-Connected Metal−Organic Frameworks for Hydrogen Storage. Journal of the American Chemical Society.[Link] 6.[3] Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI.[Link] 7.[7] Intrinsic Thermal Conductivity of Polyesters with Flexible Segments in Main Chains. ACS Publications.[Link]

Sources

13C NMR Chemical Shifts of 3-Methoxy-4-Substituted Benzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-methoxy-4-substituted benzoic acids. This document is structured to assist researchers in structural elucidation, quality control, and substituent effect analysis.

Introduction

Derivatives of 3-methoxybenzoic acid, particularly those substituted at the 4-position (para to the carboxyl group), are ubiquitous scaffolds in natural products (e.g., vanillic acid, veratric acid) and pharmaceutical intermediates. The 3-methoxy group introduces a specific electronic and steric environment that perturbs the aromatic ring signals.

Accurate assignment of 13C NMR signals in these systems relies on understanding the interplay between the fixed 3-methoxy substituent and the variable 4-substituent . This guide compares the chemical shifts of key derivatives, highlighting the diagnostic signals for C-1 (carboxyl-bearing), C-3 (methoxy-bearing), and C-4 (variable substituent).

Theoretical Framework: Substituent Effects

In 13C NMR, chemical shifts are governed by electron density. For polysubstituted benzenes, the Additivity Rule (Substituent Chemical Shifts - SCS) is a powerful predictive tool, though ortho-interactions (steric compression) often cause deviations.

  • C-1 (Carboxyl): Sensitive to the resonance effect of the 4-substituent. Electron-Donating Groups (EDG) at C-4 (e.g., -OH, -OMe) shield C-1 (upfield shift). Electron-Withdrawing Groups (EWG) deshield it (downfield shift).

  • C-3 (Methoxy-bearing): Typically appears between 145–155 ppm . The exact position depends on the ortho-substituent (C-4).

  • C-4 (Variable): The most dynamic signal, ranging from 120 ppm (H) to 150+ ppm (O-substituted).

Mechanistic Pathway Diagram

The following diagram illustrates the electronic influence of the 4-substituent on the aromatic core.

SubstituentEffects Figure 1: Propagation of electronic effects from the 4-position substituent to the aromatic ring carbons. Substituent 4-Substituent (X) ElectronicEffect Electronic Effect (Resonance/Induction) Substituent->ElectronicEffect Determines C4_Shift C-4 Chemical Shift (Direct Attachment) ElectronicEffect->C4_Shift Primary Effect (Huge Range) C1_Shift C-1 Chemical Shift (Para-Position) ElectronicEffect->C1_Shift Secondary Effect (Shielding/Deshielding) C3_Shift C-3 Chemical Shift (Ortho-Steric/Electronic) ElectronicEffect->C3_Shift Tertiary Effect (Ortho-interaction)

Comparative Data Analysis

The table below aggregates experimental 13C NMR data for key derivatives. Solvent: DMSO-d₆ (Standard for aromatic acids due to solubility). Reference: TMS (0.0 ppm) or Solvent Residual (39.5 ppm).

Table 1: 13C NMR Chemical Shifts (δ ppm) in DMSO-d₆
CompoundSubstituent (4-X)C-1 (COOH)C-2C-3 (OMe)C-4 (X)C-5C-6C=OOMe
Vanillic Acid [1]-OH122.0113.1147.7151.5115.5123.9167.756.0
Veratric Acid (Est.)*-OMe~123.5~111.0~148.0~153.0~111.0~123.0~167.056.0
3,4,5-Trimethoxy [2]-OMe (+5-OMe)126.4107.0153.1141.8153.1107.0167.456.4 / 60.6
3-Methoxybenzoic [3]**-H131.6114.0159.2121.0129.5123.0167.055.4
4-Methoxybenzoic [4](No 3-OMe)123.0131.4114.0163.0114.0131.4167.055.5

*Veratric acid values are estimated based on 3,4,5-trimethoxy and vanillic acid trends. **Data for 3-Methoxybenzoic acid converted/referenced from CDCl₃ to align with DMSO trends (C-1 typically shifts upfield in DMSO).

Key Observations:
  • The "Vanillic" Pattern (4-OH): The presence of the 4-OH group significantly shields C-1 (122.0 ppm) compared to the unsubstituted parent (131.6 ppm). This is due to the strong resonance donation of the hydroxyl group.

  • The "Veratric" Pattern (4-OMe): Adding a methyl group to the 4-OH (creating 3,4-dimethoxy) maintains the shielding on C-1 but typically deshields C-4 slightly further due to the "Methyl Effect" (β-effect).

  • Symmetry in Trimethoxy: The 3,4,5-trimethoxy derivative shows simplified signals (C-2 and C-6 are equivalent at 107.0 ppm) due to the C2v symmetry axis, a useful diagnostic tool.

Experimental Protocol: High-Fidelity Data Acquisition

To reproduce the data above or analyze new derivatives, follow this standardized workflow. This protocol ensures minimal solvent effects and maximum resolution.

Workflow Diagram

ExperimentalWorkflow Figure 2: Standardized 13C NMR Acquisition Workflow for Benzoic Acid Derivatives Sample Sample Preparation (30-50 mg Compound) Solvent Solvent Selection (0.6 mL DMSO-d6) Sample->Solvent Tube Transfer to 5mm NMR Tube (Filter if cloudy) Solvent->Tube LockShim Lock & Shim (Target: DMSO signal) Tube->LockShim Acquisition Acquisition (13C) Pulse: zgpg30 Scans: >256 D1: 2.0s LockShim->Acquisition Processing Processing LB: 1.0 Hz Ref: DMSO (39.5 ppm) Acquisition->Processing

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 30–50 mg of the dried benzoic acid derivative.

    • Dissolve in 0.6 mL of DMSO-d₆ .

    • Why DMSO-d₆? Benzoic acids often dimerize in non-polar solvents like CDCl₃, broadening signals. DMSO disrupts dimers, yielding sharp, monomeric peaks.

  • Instrument Parameters (400 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE and ensure accurate integration (though still not quantitative without long delays).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons (C-1, C-3, C-4, C=O) have long T1 relaxation times. A short D1 will suppress their intensity.

    • Scans (NS): Minimum 256 scans (approx. 15-20 mins) to visualize weak quaternary carbons.

  • Referencing:

    • Calibrate the center of the DMSO-d₆ septet to 39.52 ppm . Do not rely solely on TMS if it is volatile or absent.

Diagnostic Signal Identification

When analyzing an unknown 3-methoxy-4-substituted benzoic acid, look for these "Fingerprint" regions:

  • 166 – 168 ppm (Broad Singlet): The Carboxyl Carbon (C=O) . It is rarely affected significantly by the 4-substituent unless steric inhibition of resonance occurs.

  • 145 – 155 ppm (Sharp Singlet): The C-3 and C-4 carbons bearing oxygen.

    • If two peaks appear here, you likely have Vanillic or Veratric acid types (C-3 and C-4 both oxygenated).

    • If one peak appears here and another upfield (~120-130), the 4-substituent is likely Carbon or Hydrogen based.

  • 55 – 61 ppm: The Methoxy (OMe) carbon.

    • 55-56 ppm: Typical for mono-methoxy.

    • 60-61 ppm: Di-ortho substituted methoxy (sterically crowded), often seen in 3,4,5-trimethoxy systems for the central methoxy.

References

  • Vanillic Acid Data: Base Metal Iron Catalyzed Sustainable Oxidation of Vanillyl Alcohol... (DMSO-d6 data). Available at:

  • 3,4,5-Trimethoxybenzoic Acid Data: Supplementary Information, 13C NMR spectra of 3,4,5-trimethoxybenzoic acid. Available at:

  • 3-Methoxybenzoic Acid Data: ChemicalBook Spectrum Data (CDCl3).[1] Available at:

  • 4-Methoxybenzoic Acid Data: SpectraBase Spectrum ID Ewl0Zlv8jXm.[2] Available at:

  • General Solvent Shifts: NMR Chemical Shifts of Trace Impurities. Gottlieb, H. E., et al. J. Org.[3] Chem. 1997.[4][5] Available at:

Sources

Safety Operating Guide

4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide: 4-(4-Benzyloxyphenyl)-3-methoxybenzoic Acid

As a drug development professional or laboratory scientist, handling complex organic intermediates requires moving beyond basic Safety Data Sheets (SDS). 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid (CAS: 167627-34-1) is a bulky, lipophilic organic acid. Proper logistical management of this compound is critical not only for regulatory compliance but also for preventing long-term ecological bioaccumulation and ensuring laboratory safety.

This guide provides field-proven, step-by-step methodologies for the handling, segregation, and final disposal of this specific chemical, grounded in authoritative environmental and safety frameworks.

Physicochemical Profile & Hazard Causality

To manage a chemical effectively, one must understand the structural causality behind its hazards. 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid features a carboxylic acid functional group attached to a highly hydrophobic core (a biphenyl-like structure with benzyloxy and methoxy substituents).

  • Environmental Causality: The massive hydrophobic surface area drastically reduces its aqueous solubility and increases its partition coefficient (LogP). If flushed into municipal wastewater, it resists rapid biological degradation, partitioning into sludge and bioaccumulating in aquatic ecosystems[1].

  • Reactivity Causality: While it is a weak acid, its primary hazard stems from its organic backbone. When exposed to strong oxidizers, the electron-rich aromatic rings can undergo rapid, exothermic degradation.

  • Thermal Causality: The compound must be destroyed via high-temperature incineration. Lower temperatures risk incomplete combustion, potentially releasing toxic phenolic or benzene-derivative byproducts[2],[3].

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / DataOperational Implication
Chemical Name 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acidN/A
CAS Number 167627-34-1Use for waste manifesting[4].
Molecular Formula C₂₁H₁₈O₄ (MW: 334.37 g/mol )High carbon content; requires oxygen-rich incineration.
Physical State Solid (Powder)Risk of aerosolization during spills; avoid dry sweeping.
Hazard Classification Skin/Eye Irritant, Combustible SolidMandates standard PPE (nitrile gloves, goggles, lab coat).
EPA Waste Designation Non-listed, Characteristic Solid WasteMust be evaluated by EHS; cannot be landfilled[5].

Waste Segregation & Compatibility Matrix

Under the Resource Conservation and Recovery Act (RCRA), laboratories must minimize waste and strictly segregate incompatible chemical streams[6]. Mixing this organic acid with incompatible streams (like strong bases or nitric acid) can lead to pressurization of waste containers or localized thermal events[7].

Table 2: Waste Segregation Strategy

Waste StreamCompatible ContainersIncompatible MaterialsDisposal Route
Pure Solid Powder HDPE jars, Amber GlassStrong oxidizers, strong basesSolid Hazardous Waste
Solvent Solution (e.g., in DMSO/MeOH)PTFE-lined glass carboysAqueous wastes, inorganic acidsIgnitable/Toxic Liquid Waste
Contaminated Consumables Double-lined poly bags, rigid binsN/ASolid Hazardous Waste

Experimental & Logistical Protocols

Every protocol below is designed as a self-validating system, ensuring that researchers inherently comply with EPA and institutional Environmental Health and Safety (EHS) standards[8],[5].

Protocol A: Establishing a Satellite Accumulation Area (SAA)

Regulations define an SAA as a temporary storage location at or near the point of waste generation[7].

  • Location Selection: Designate a specific benchtop or fume hood area explicitly for waste collection. Ensure it is secondary-contained (e.g., using a polyethylene spill tray).

  • Container Preparation: Select an HDPE or glass container. Crucial Step: Do not use metal containers, as trace moisture can cause the carboxylic acid to react with the metal over time.

  • Labeling: Attach a hazardous waste label before the first drop or grain of waste enters the container. The label must explicitly state "4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid" (no abbreviations or structures) and include the accumulation start date[7].

  • Sealing: Containers must remain tightly capped at all times unless actively adding waste. Funnels must be removed immediately after use.

Protocol B: Dry Spill Decontamination Workflow

Because this compound is a fine powder, improper cleanup can cause aerosolization, leading to inhalation exposure and wider laboratory contamination.

  • Isolation: Evacuate non-essential personnel from the immediate area. Don an N95/P100 respirator, nitrile gloves, and safety goggles.

  • Containment (No Dry Sweeping): Do not use a standard brush and dustpan. Instead, lightly dampen a chemical absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) to suppress dust formation.

  • Collection: Gently wipe the powder from the outside in. Place the contaminated pads into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a secondary solvent wipe (methanol or ethanol) to dissolve trace lipophilic residues, followed by a final wash with standard laboratory detergent and water. Dispose of all wipes as solid hazardous waste.

Protocol C: Final Disposal via Incineration

At the end of its lifecycle, the chemical must be permanently destroyed to prevent environmental persistence.

  • Triggering Pickup: Submit a waste pickup request to your EHS department when the container is 3/4 full, or exactly 6 months from the accumulation start date, whichever comes first[7].

  • Manifesting: EHS will transfer the waste to a central accumulation facility and log it under the facility's EPA ID.

  • Thermal Destruction: A licensed contractor will transport the waste to a commercial incinerator. The material is subjected to temperatures exceeding 1000°C in an incinerator equipped with an afterburner and caustic scrubber. This process breaks the stable ether and biphenyl bonds, converting the molecule entirely into CO₂ and H₂O, while the scrubber neutralizes any trace acidic gases[2],[9].

Waste Management Visualization

The following diagram illustrates the logical decision tree for routing 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid waste, ensuring compliance from the point of generation to final destruction.

WasteWorkflow Start Waste Generation: 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid Decision Physical State? Start->Decision Solid Solid Waste (Powder/Contaminated Consumables) Decision->Solid Powder/Solid Liquid Liquid Waste (Dissolved in Organic Solvent) Decision->Liquid Solution SolidContainer Seal in compatible solid waste container (e.g., HDPE) Solid->SolidContainer LiquidContainer Collect in non-halogenated organic waste carboy (No aqueous mixing) Liquid->LiquidContainer SAA Satellite Accumulation Area (SAA) Label with accumulation start date SolidContainer->SAA LiquidContainer->SAA EHS EHS Pickup & Manifesting (RCRA Compliance) SAA->EHS < 6 months or full Incinerator Final Disposal: High-Temperature Incineration EHS->Incinerator

Figure 1: EPA-compliant waste segregation and disposal workflow for 4-(4-Benzyloxyphenyl)-3-methoxybenzoic acid.

References

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at:[Link]

  • Purdue University Radiological and Environmental Management. "Hazardous Waste Disposal Guidelines." Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at:[Link]

  • ResearchGate. "Benzoic acid recovery via waste catalytic pyrolysis." Available at:[Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.